molecular formula C23H18Cl2F3NO4S B607864 GSK805

GSK805

Katalognummer: B607864
Molekulargewicht: 532.4 g/mol
InChI-Schlüssel: CEICQMBWAQAIQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GSK805 is an orally active and CNS penetrant RORgammat inhibitor. This compound inhibits RORgamma and Th17 cells differentiation. This compound inhibits the function of Th17 cells. This compound can be used for the research of immunity.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[3,5-dichloro-4-[2-(trifluoromethoxy)phenyl]phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2F3NO4S/c1-2-34(31,32)16-9-7-14(8-10-16)11-21(30)29-15-12-18(24)22(19(25)13-15)17-5-3-4-6-20(17)33-23(26,27)28/h3-10,12-13H,2,11H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEICQMBWAQAIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C(=C2)Cl)C3=CC=CC=C3OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

GSK805 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of GSK805

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] As a key transcription factor in the differentiation and function of T helper 17 (Th17) cells, RORγt is a critical target for the development of therapeutics for Th17-mediated autoimmune diseases. This compound has demonstrated efficacy in preclinical models of autoimmune conditions, positioning it as a significant compound of interest for further investigation. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an antagonist of RORγt, inhibiting its transcriptional activity. This interference with RORγt-mediated gene expression leads to a subsequent reduction in the differentiation of naïve CD4+ T cells into Th17 cells and diminishes the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][3] The central nervous system (CNS) penetrance and oral activity of this compound make it a promising candidate for treating a range of autoimmune disorders.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Assay TypeTargetParameterValueReference
RORγ InhibitionRORγpIC508.4[1]
Th17 Cell Differentiation InhibitionTh17 CellspIC50>8.2[1]
IL-17 Production InhibitionTh17 CellsEffective Concentration0.5 µM[1]

Table 2: In Vivo Efficacy of this compound

Disease ModelSpeciesDosage and AdministrationKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE)Mouse10 mg/kg, p.o. daily for 35 daysAmeliorated the severity of EAE.[1]
Experimental Autoimmune Encephalomyelitis (EAE)Mouse30 mg/kg, p.o.Inhibited Th17 cell responses. Reduced IFN-γ⁻IL-17⁺ and IFN-γ⁺IL-17⁺ T cells.[1]
Intestinal Inflammation (Il10⁻/⁻ mice)Mouse10 mg/kg/day, p.o. for 2 weeksSelectively reduced the frequency of IL-17A⁺ Th17 cells in colonic tissues.
Intestinal Inflammation (CBir1 T cell transfer)Mouse10 mg/kg/day, p.o. for 2 weeksSignificantly reduced the frequency of colonic CBir1-specific Th17 cells.

Signaling Pathway

This compound acts by inhibiting the RORγt transcription factor, which is pivotal for the differentiation of Th17 cells. The following diagram illustrates the signaling pathway involved.

GSK805_Mechanism_of_Action TGFb TGF-β NaiveT Naïve CD4+ T Cell TGFb->NaiveT IL6 IL-6 IL6->NaiveT STAT3 STAT3 NaiveT->STAT3 Activation RORgt RORγt STAT3->RORgt Induces Expression Th17 Th17 Cell Differentiation RORgt->Th17 IL17 IL-17 Production Th17->IL17 Inflammation Inflammation IL17->Inflammation This compound This compound This compound->RORgt Inhibition

This compound inhibits RORγt, blocking Th17 differentiation and IL-17 production.

Experimental Protocols

In Vitro Th17 Cell Differentiation Assay

This protocol outlines the general steps for inducing Th17 cell differentiation from naïve CD4+ T cells and testing the inhibitory effect of this compound.

a. Isolation of Naïve CD4+ T Cells:

  • Harvest spleens and lymph nodes from mice.

  • Prepare a single-cell suspension by mechanical dissociation.

  • Isolate naïve CD4+ T cells (CD4+CD62L+) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

b. Th17 Differentiation:

  • Coat a 96-well plate with anti-CD3 antibodies (e.g., 10 µg/mL).

  • Wash the plate with sterile PBS.

  • Seed the isolated naïve CD4+ T cells at a density of 1 x 10⁶ cells/mL.

  • Add soluble anti-CD28 antibodies (e.g., 1 µg/mL) to the cell culture.

  • To induce Th17 differentiation, add a cytokine cocktail containing TGF-β (e.g., 1 ng/mL), IL-6 (e.g., 10 ng/mL), and anti-IFN-γ and anti-IL-4 neutralizing antibodies.

  • Add this compound at the desired concentrations (e.g., 0.5 µM) or DMSO as a vehicle control.

  • Incubate the cells at 37°C with 5% CO₂ for 3-5 days.

c. Analysis of Th17 Differentiation:

  • After incubation, re-stimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Perform intracellular staining for IL-17A.

  • Analyze the percentage of IL-17A-producing cells by flow cytometry.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes the induction of EAE in mice and subsequent treatment with this compound to assess its therapeutic efficacy.

a. EAE Induction:

  • Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

  • Immunize C57BL/6 mice subcutaneously with the MOG/CFA emulsion.

  • Administer pertussis toxin intraperitoneally on the day of immunization and two days later to facilitate the entry of immune cells into the CNS.

b. Treatment with this compound:

  • Beginning on the day of immunization (prophylactic) or after the onset of clinical signs (therapeutic), administer this compound orally at the desired dose (e.g., 10 mg/kg or 30 mg/kg) daily.

  • Administer a vehicle control to a separate group of mice.

c. Clinical Assessment and Endpoint Analysis:

  • Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs, 1: limp tail, 2: hind limb weakness, 3: hind limb paralysis, etc.).

  • At the end of the experiment, isolate lymphocytes from the CNS (brain and spinal cord).

  • Analyze the frequency of Th17 cells (IL-17⁺) and other T cell subsets by flow cytometry.

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro and in vivo experiments.

Th17_Differentiation_Workflow start Start isolate Isolate Naïve CD4+ T Cells start->isolate culture Culture with anti-CD3/CD28 + Th17 polarizing cytokines isolate->culture treat Treat with this compound or Vehicle culture->treat incubate Incubate (3-5 days) treat->incubate restimulate Re-stimulate (PMA/Ionomycin) incubate->restimulate stain Intracellular Staining for IL-17A restimulate->stain analyze Flow Cytometry Analysis stain->analyze end End analyze->end

Workflow for in vitro Th17 differentiation and inhibition assay.

EAE_Model_Workflow start Start immunize Induce EAE in Mice (MOG/CFA + Pertussis Toxin) start->immunize group Divide into Treatment and Vehicle Groups immunize->group treat Daily Oral Administration of this compound or Vehicle group->treat monitor Daily Monitoring and Clinical Scoring treat->monitor endpoint Endpoint Reached monitor->endpoint isolate_cns Isolate CNS Lymphocytes endpoint->isolate_cns analyze Flow Cytometry for Th17 Cell Frequency isolate_cns->analyze end End analyze->end

Workflow for the in vivo Experimental Autoimmune Encephalomyelitis (EAE) model.

Conclusion

This compound is a well-characterized RORγt inhibitor with a clear mechanism of action centered on the suppression of Th17 cell differentiation and function. The data presented in this guide demonstrate its potency and in vivo efficacy in relevant autoimmune disease models. The provided experimental protocols and workflows offer a foundational understanding for researchers and drug development professionals seeking to investigate this compound or similar RORγt inhibitors further. The selective targeting of the RORγt pathway by this compound represents a promising therapeutic strategy for a variety of Th17-mediated inflammatory conditions.

References

GSK805: A Potent and Orally Bioavailable RORγt Inverse Agonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GSK805 is a potent, orally bioavailable, and CNS penetrant small molecule inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2][3] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells implicated in the pathogenesis of various autoimmune and inflammatory diseases. By inhibiting RORγt activity, this compound effectively suppresses the Th17 cell transcriptional network, leading to reduced production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[3][4] This technical guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and biological activity of this compound, supported by detailed experimental protocols and data.

Discovery and Chemical Structure

This compound was identified through a high-throughput screening campaign utilizing a Fluorescence Resonance Energy Transfer (FRET)-based assay designed to detect compounds that disrupt the interaction between the RORγt ligand-binding domain (LBD) and the steroid receptor coactivator-1 (SRC1) peptide.[3][4] This screening led to the discovery of a series of biaryl amides with potent RORγt inhibitory activity, from which this compound was optimized for its favorable potency, oral bioavailability, and CNS penetration.[1]

Chemical Structure:

This compound, with the chemical name N-(2,6-dichloro-2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)-4-(ethylsulfonyl)benzeneacetamide, is a biaryl amide derivative.[2][5]

Chemical Formula: C23H18Cl2F3NO4S[5]

Molecular Weight: 532.36 g/mol [2]

CAS Number: 1426802-50-7[1]

Mechanism of Action: RORγt Signaling Pathway

This compound functions as an inverse agonist of RORγt. This means it binds to the receptor and promotes a conformational change that leads to the recruitment of corepressors and subsequent repression of target gene transcription. The primary target of this compound's action is the RORγt-dependent transcriptional program that drives the differentiation of naive CD4+ T cells into pro-inflammatory Th17 cells.

The signaling pathway inhibited by this compound is central to Th17 cell lineage commitment. Upon stimulation with cytokines such as TGF-β and IL-6, naive T cells upregulate the expression of RORγt. RORγt then acts as a master transcriptional regulator, binding to the promoter regions of genes encoding key Th17 effector molecules, most notably IL-17A, IL-17F, and IL-23R. By inhibiting RORγt, this compound effectively blocks the production of these pro-inflammatory cytokines, thereby attenuating the pathogenic activity of Th17 cells.

RORgt_Signaling_Pathway TGFb_IL6 TGF-β, IL-6 Naive_T_Cell Naive CD4+ T Cell TGFb_IL6->Naive_T_Cell stimulate RORgt_expression RORγt Expression Naive_T_Cell->RORgt_expression RORgt RORγt RORgt_expression->RORgt This compound This compound This compound->RORgt inhibits IL17_Production IL-17, IL-23R, etc. Transcription RORgt->IL17_Production activates Th17_Differentiation Th17 Cell Differentiation Inflammation Inflammation Th17_Differentiation->Inflammation IL17_Production->Th17_Differentiation

Figure 1: Simplified RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.

Quantitative Biological Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo assays. The following table summarizes key quantitative data.

Assay TypeTarget/SystemParameterValueReference(s)
Biochemical Assay
FRET AssayRORγt LBD - SRC1 interactionpIC508.4[1]
Cell-Based Assays
Th17 Cell DifferentiationMouse naive CD4+ T cellspIC50>8.2[1]
IL-17 ProductionMouse naive CD4+ T cells under Th17 polarizing conditionsInhibitionComparable to 2.5 µM TMP778 at 0.5 µM[4]
In Vivo Models
Experimental Autoimmune Encephalomyelitis (EAE)C57BL/6 miceOral Dose10 mg/kg/day[4]
Colitis ModelIL-10-/- miceOral Dose10 mg/kg/day[6]

Experimental Protocols

RORγt FRET-Based Ligand Binding Assay (Principle)

This assay is designed to identify compounds that disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide, SRC1. The principle relies on Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Workflow:

FRET_Assay_Workflow RORgt_LBD RORγt-LBD (Donor Fluorophore) Incubate Incubate RORgt_LBD->Incubate SRC1 SRC1 Peptide (Acceptor Fluorophore) SRC1->Incubate GSK805_add Add this compound Incubate->GSK805_add Measure_FRET Measure FRET Signal GSK805_add->Measure_FRET High_FRET High FRET (Interaction) Measure_FRET->High_FRET No Inhibition Low_FRET Low FRET (Inhibition) Measure_FRET->Low_FRET Inhibition GSK805_Synthesis_Workflow Aryl_Boronic_Acid Aryl Boronic Acid/ Ester Suzuki_Coupling Suzuki Coupling Aryl_Boronic_Acid->Suzuki_Coupling Aryl_Halide Aryl Halide Aryl_Halide->Suzuki_Coupling Biaryl_Intermediate Biaryl Intermediate Suzuki_Coupling->Biaryl_Intermediate Amine_Formation Amine Formation/ Functional Group Interconversion Biaryl_Intermediate->Amine_Formation Biaryl_Amine Biaryl Amine Amine_Formation->Biaryl_Amine Amide_Coupling Amide Coupling Biaryl_Amine->Amide_Coupling Carboxylic_Acid Substituted Carboxylic Acid Carboxylic_Acid->Amide_Coupling GSK805_final This compound Amide_Coupling->GSK805_final

References

The RORγt Inhibitor GSK805: A Technical Overview of its Impact on Cytokine Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

GSK805, a potent and orally bioavailable small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), has emerged as a significant modulator of immune responses, primarily through its targeted suppression of T helper 17 (Th17) cell differentiation and function. This technical guide provides an in-depth analysis of this compound's effect on cytokine production, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Core Mechanism of Action: Targeting the Master Regulator of Th17 Cells

This compound exerts its immunomodulatory effects by acting as an inverse agonist of RORγt, the master transcription factor essential for the differentiation and function of Th17 cells.[1][2][3] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to a downstream reduction in the expression of Th17 signature cytokines.[4] This targeted inhibition makes this compound a promising therapeutic candidate for Th17-mediated autoimmune and inflammatory diseases.[1][3]

Quantitative Impact on Cytokine Production

The primary impact of this compound is the significant and selective inhibition of pro-inflammatory cytokines produced by Th17 cells, most notably Interleukin-17A (IL-17A) and Interleukin-22 (IL-22).

In Vitro Studies: Dose-Dependent Inhibition of Th17 Cytokines

In vitro experiments using naive CD4+ T cells cultured under Th17-polarizing conditions have consistently demonstrated the potent inhibitory effect of this compound.

CytokineCell TypeTreatmentConcentrationOutcomeReference
IL-17AMouse Naive CD4+ T cellsThis compound0.5 µMSignificant inhibition of IL-17A production.[1][1]
IL-17AHuman CD4+ T cells from Crohn's disease patientsThis compound0.5 µMDecreased frequency of IL-17A producing T cells.[5][5]
IL-22Mouse Naive CD4+ T cellsThis compoundNot specifiedSuppressed expression of IL-22.[6][6]
IL-22Human CD4+ T cells from Crohn's disease patientsThis compound0.5 µMDecreased frequency of IL-22 producing T cells.[5][5]
In Vivo Studies: Attenuation of Pro-Inflammatory Cytokines in Disease Models

In vivo studies in animal models of autoimmune diseases have corroborated the in vitro findings, showing a marked reduction in Th17-associated cytokines and amelioration of disease severity.

CytokineAnimal ModelTreatmentDosageOutcomeReference
IL-17AExperimental Autoimmune Encephalomyelitis (EAE) in miceThis compound30 mg/kg (oral)Reduced frequency of IL-17A+ T cells in the CNS.[1][1]
IL-17AIl10-/- mouse model of colitisThis compound10 mg/kg/day (oral)Selectively reduced the frequency of IL-17A+ Th17 cells.[5][5]
IL-22Necrotizing Enterocolitis (NEC) in miceThis compound10 µg/g (oral)Suppressed the expression of IL-22.[6][6]
TNF-αCholestatic liver disease in miceThis compoundNot specifiedSignificantly decreased TNF-α expression in the liver.[7][7]
IFN-γCholestatic liver disease in miceThis compoundNot specifiedSignificantly decreased IFN-γ expression in the liver.[7][7]

Differential Effects on Other Cytokine Lineages

A key feature of this compound is its selectivity for the Th17 lineage. Studies have shown that it has a minimal to negligible impact on Th1 cytokine production and can, in some instances, promote the production of the anti-inflammatory cytokine IL-10.

CytokineCell Type/Animal ModelTreatmentOutcomeReference
IFN-γMouse Naive CD4+ T cellsThis compoundNo significant alteration in the frequency of IFN-γ+ T cells.[1][5][1][5]
TNF-αEAE in miceThis compoundNo significant alteration in the frequency of TNF-α+ T cells.[1][2][1][2]
IL-10Mouse T cells under Th17 polarizationRORγt inhibitorPromoted IL-10 production.[8][9][10][8][9][10]

Signaling Pathways and Experimental Workflows

RORγt Signaling Pathway Inhibition by this compound

RORgt_Inhibition_by_this compound cluster_0 Naive CD4+ T Cell cluster_1 Th17 Differentiation cluster_2 Cytokine Production TGFb TGF-β Naive_T_Cell Naive CD4+ T Cell IL6 IL-6 STAT3 STAT3 Naive_T_Cell->STAT3 Activation RORgt RORγt IL17A IL-17A RORgt->IL17A Transcription IL22 IL-22 RORgt->IL22 Transcription STAT3->RORgt Induction This compound This compound This compound->RORgt Inhibition Pro_inflammatory_effects Pro-inflammatory Effects IL17A->Pro_inflammatory_effects IL22->Pro_inflammatory_effects

Caption: Inhibition of the RORγt signaling pathway by this compound.

Experimental Workflow for Assessing this compound's Effect on Cytokine Production

Experimental_Workflow cluster_0 Cell Isolation and Culture cluster_1 Treatment cluster_2 Cytokine Analysis cluster_3 Data Analysis A Isolate Naive CD4+ T cells (e.g., from mouse spleen) B Culture under Th17-polarizing conditions (Anti-CD3/CD28, TGF-β, IL-6) A->B C Treat with this compound (e.g., 0.5 µM) or Vehicle (DMSO) B->C D Restimulate cells (e.g., PMA/Ionomycin) C->D E Intracellular Cytokine Staining (Flow Cytometry) for IL-17A, IFN-γ D->E F ELISA of Supernatants for secreted IL-17A, IL-22 D->F G Quantify percentage of cytokine-producing cells E->G H Measure cytokine concentrations F->H

Caption: A typical workflow for in vitro analysis of this compound.

Experimental Protocols

In Vitro Th17 Differentiation and this compound Treatment

This protocol outlines the differentiation of naive CD4+ T cells into Th17 cells and treatment with this compound to assess its impact on cytokine production.

a. Isolation of Naive CD4+ T Cells:

  • Isolate spleens from C57BL/6 mice in sterile conditions.

  • Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

  • Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit (e.g., Naive CD4+ T Cell Isolation Kit, mouse).[11] Purity should be assessed by flow cytometry, staining for CD4 and CD62L.

b. Th17 Cell Differentiation and this compound Treatment:

  • Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in 96-well plates pre-coated with anti-CD3 antibody (e.g., 5 µg/mL).

  • Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to the culture medium (RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol).

  • To induce Th17 differentiation, add the following cytokines: TGF-β (e.g., 1-5 ng/mL), IL-6 (e.g., 20-50 ng/mL), and optionally IL-23 (e.g., 20 ng/mL) and IL-1β (e.g., 10 ng/mL).[12][13][14] Anti-IFN-γ and anti-IL-4 antibodies (e.g., 10 µg/mL each) can be added to neutralize Th1 and Th2 differentiation.

  • Add this compound (dissolved in DMSO) to the desired final concentration (e.g., 0.5 µM). An equivalent volume of DMSO should be added to control wells.

  • Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.[1]

c. Cytokine Analysis:

  • Intracellular Cytokine Staining:

    • Restimulate the cells for 4-6 hours with a protein transport inhibitor (e.g., Brefeldin A or Monensin) in the presence of phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and ionomycin (e.g., 500-750 ng/mL).[5][15]

    • Stain for surface markers (e.g., CD4).

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular cytokines (e.g., anti-IL-17A, anti-IFN-γ).

    • Analyze the percentage of cytokine-producing cells by flow cytometry.[15]

  • ELISA:

    • Collect the cell culture supernatants before restimulation.

    • Measure the concentration of secreted cytokines (e.g., IL-17A, IL-22) using commercially available ELISA kits according to the manufacturer's instructions.[11]

In Vivo EAE Model and this compound Administration

This protocol describes the induction of Experimental Autoimmune Encephalomyelitis (EAE), a mouse model of multiple sclerosis, and treatment with this compound.

a. EAE Induction:

  • Immunize C57BL/6 mice subcutaneously with an emulsion of MOG35-55 peptide (e.g., 200 µg) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL).[1]

  • Administer pertussis toxin (e.g., 200-300 ng) intraperitoneally on day 0 and day 2 post-immunization.[1]

  • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5.

b. This compound Administration:

  • Prepare this compound for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).

  • Administer this compound orally once daily at a specified dosage (e.g., 10 or 30 mg/kg), starting from the day of immunization or at the onset of disease.[1]

c. Analysis of Cytokine Production from CNS-infiltrating Cells:

  • At a specific time point (e.g., day 14 post-immunization), euthanize the mice and perfuse with PBS.

  • Isolate mononuclear cells from the brain and spinal cord by density gradient centrifugation (e.g., using Percoll).

  • Restimulate the isolated cells as described in the in vitro protocol.

  • Analyze the production of IL-17A, IFN-γ, and other cytokines by intracellular cytokine staining and flow cytometry.[1]

Conclusion

This compound is a highly selective and potent inhibitor of RORγt that effectively suppresses the production of the key pro-inflammatory cytokines IL-17A and IL-22 by Th17 cells. Its targeted mechanism of action, coupled with its oral bioavailability, underscores its potential as a therapeutic agent for a range of Th17-driven autoimmune and inflammatory disorders. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of this compound and other RORγt inhibitors.

References

Pharmacological Profile of RORγt Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of Retinoic Acid Receptor-Related Orphan Receptor gamma-t (RORγt) inhibitors, a promising class of therapeutic agents for autoimmune diseases. Due to the lack of specific public data on a compound designated "ROR gamma-t-IN-1," this document focuses on well-characterized RORγt inhibitors with substantial publicly available data, such as VTP-43742 (Vimirogant) and ARN-6039, to illustrate the core pharmacological principles and experimental methodologies in this field.

Introduction to RORγt as a Therapeutic Target

Retinoic acid receptor-related orphan receptor gamma-t (RORγt) is a nuclear receptor that acts as a master transcription factor for the differentiation and function of T helper 17 (Th17) cells.[1] Th17 cells are a subset of CD4+ T cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17A and IL-17F).[1] Dysregulation of the Th17 pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1][2]

RORγt promotes the transcription of genes essential for the Th17 phenotype, including IL17A, IL17F, IL22, and IL23R.[3] By inhibiting the transcriptional activity of RORγt, small molecule inhibitors can effectively suppress the Th17 cell response and the subsequent inflammatory cascade.[2] These inhibitors typically function as inverse agonists, binding to the ligand-binding domain of RORγt and promoting a conformational change that favors the recruitment of co-repressors over co-activators, thereby silencing gene transcription.[4]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative RORγt inhibitors, providing a comparative overview of their potency, selectivity, and cellular activity.

Table 1: In Vitro Potency and Selectivity of RORγt Inhibitors

CompoundTargetAssay TypeValueReference
VTP-43742 (Vimirogant) RORγtKi3.5 nM[5]
RORγtIC50 (Biochemical)17 nM[5]
RORα->1000-fold selectivity[5]
RORβ->1000-fold selectivity[5]
ARN-6039 RORγtIC50 (HEK293 IL-17A Reporter)360 nM[6]
GSK2981278 RORγ/γtIC50 (IL-17A & IL-22 secretion)3.2 nM[7]

Table 2: Cellular and In Vivo Activity of RORγt Inhibitors

CompoundModel SystemAssayEndpointValueReference
VTP-43742 (Vimirogant) Mouse SplenocytesTh17 DifferentiationIL-17A Secretion IC5057 nM[5]
Human PBMCsIL-17A SecretionIC5018 nM[5]
Human Whole BloodIL-17A SecretionIC50192 nM[5]
Mouse EAE ModelIn vivo efficacySuppression of clinical symptomsSignificant[5]
Psoriasis Patients (Phase 2a)Clinical EfficacyPASI Score Reduction (vs. placebo)24% (350mg), 30% (700mg)[8]
ARN-6039 Human CD4+ T cellsIL-17 ReleaseIC50220 nM[6]
Mouse EAE ModelIn vivo efficacyDose-dependent reduction in cumulative scoreSignificant at 10, 20, 30, 40 mg/Kg[6]
GSK2981278 Mouse Psoriasis ModelIn vivo efficacy (topical)Attenuation of inflammationSignificant[9]

Signaling Pathways and Mechanism of Action

RORγt inhibitors modulate the immune response by interfering with the transcriptional activation of pro-inflammatory genes in Th17 cells. The diagram below illustrates the canonical Th17 differentiation pathway and the point of intervention for RORγt inhibitors.

RORgt_Signaling_Pathway Naive_T_Cell Naive CD4+ T Cell STAT3 STAT3 Phosphorylation Naive_T_Cell->STAT3 Signal Transduction TGFb_IL6 TGF-β, IL-6 TGFb_IL6->Naive_T_Cell RORgt_expression RORγt Expression STAT3->RORgt_expression Induces Th17_differentiation Th17 Cell Differentiation RORgt_expression->Th17_differentiation Master Regulator Th17_expansion Th17 Cell Expansion & Maintenance Th17_differentiation->Th17_expansion RORgt_Inhibitor RORγt Inhibitor (e.g., VTP-43742) RORgt_Inhibitor->RORgt_expression Blocks Transcriptional Activity IL23 IL-23 IL23->Th17_differentiation Stabilizes Phenotype IL17_production IL-17A, IL-17F, IL-22 Production Th17_expansion->IL17_production Secretes Inflammation Inflammation & Autoimmunity IL17_production->Inflammation Drives

RORγt Signaling Pathway in Th17 Differentiation.

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of RORγt inhibitors. Below are representative protocols for key experiments cited in the literature.

RORγt Ligand Binding Assay (Fluorescence Resonance Energy Transfer - FRET)

This biochemical assay quantifies the ability of a compound to displace a fluorescently labeled co-activator peptide from the RORγt ligand-binding domain (LBD).

Protocol:

  • Reagents: Recombinant RORγt-LBD, fluorescently labeled co-activator peptide (e.g., from RIP140), test compound.

  • Procedure:

    • Incubate a fixed concentration of RORγt-LBD with the fluorescent co-activator peptide in an appropriate buffer.

    • Add serial dilutions of the test compound.

    • After an incubation period, measure the FRET signal.

  • Data Analysis: A decrease in the FRET signal indicates displacement of the co-activator peptide. The IC50 value is calculated by fitting the data to a dose-response curve.

Cell-Based Reporter Gene Assay

This assay measures the functional consequence of RORγt inhibition on its transcriptional activity in a cellular context.

Protocol:

  • Cell Line: A suitable host cell line (e.g., HEK293 or Jurkat cells) is co-transfected with:

    • An expression vector for the RORγt-LBD fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Procedure:

    • Plate the transfected cells and treat with serial dilutions of the test compound.

    • After an incubation period (e.g., 24 hours), lyse the cells and measure luciferase activity.

  • Data Analysis: Inhibition of RORγt results in a decrease in luciferase expression. The IC50 value is determined from the dose-response curve.

Human Whole Blood Assay for IL-17A Secretion

This ex vivo assay assesses the inhibitory effect of a compound on IL-17A production in a physiologically relevant matrix.

Protocol:

  • Sample: Freshly drawn human whole blood from healthy volunteers.

  • Procedure:

    • Aliquot whole blood into 96-well plates.

    • Add serial dilutions of the test compound.

    • Stimulate the cells with a cocktail that induces Th17 differentiation and IL-17A production (e.g., anti-CD3/anti-CD28 antibodies, IL-23, IL-1β).

    • Incubate for a defined period (e.g., 48-72 hours).

    • Collect the plasma supernatant.

  • Quantification: Measure the concentration of IL-17A in the plasma using a sensitive immunoassay (e.g., ELISA or Meso Scale Discovery).

  • Data Analysis: Calculate the IC50 value based on the inhibition of IL-17A secretion at different compound concentrations.

In Vivo Efficacy in a Mouse Model of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)

The EAE model is a standard preclinical model to evaluate the therapeutic potential of compounds for multiple sclerosis.

Protocol:

  • Animal Model: C57BL/6 or SJL mice are typically used.

  • Induction of EAE:

    • Immunize mice with an emulsion of a myelin antigen (e.g., MOG35-55 peptide or spinal cord homogenate) in Complete Freund's Adjuvant (CFA).

    • Administer pertussis toxin on day 0 and day 2 post-immunization.

  • Treatment:

    • Administer the test compound (e.g., ARN-6039) orally or via another appropriate route, starting before or after the onset of clinical signs.

  • Assessment:

    • Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 5 = moribund).

  • Data Analysis: Compare the mean clinical scores, disease incidence, and day of onset between the treated and vehicle control groups.

Experimental and Logical Workflows

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of a novel RORγt inhibitor.

RORgt_Inhibitor_Workflow HTS High-Throughput Screening (e.g., FRET, Reporter Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Op In_Vitro In Vitro Characterization Lead_Op->In_Vitro Biochem Biochemical Assays (Potency, Selectivity) In_Vitro->Biochem Cellular Cellular Assays (hWBA, Th17 Differentiation) In_Vitro->Cellular ADME_Tox ADME/Tox Profiling In_Vitro->ADME_Tox In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo EAE_Model EAE Model (Multiple Sclerosis) In_Vivo->EAE_Model Psoriasis_Model Imiquimod Model (Psoriasis) In_Vivo->Psoriasis_Model Candidate Clinical Candidate Selection In_Vivo->Candidate

Preclinical Discovery Workflow for RORγt Inhibitors.

Conclusion

RORγt inhibitors represent a promising therapeutic strategy for a range of autoimmune diseases by targeting the master regulator of Th17 cells. The pharmacological data and experimental protocols outlined in this guide for well-characterized inhibitors like VTP-43742 and ARN-6039 provide a solid framework for researchers and drug development professionals working in this area. Continued research and clinical development will further elucidate the therapeutic potential and safety profiles of this important class of immunomodulatory agents.

References

GSK805: A Potent RORγt Inhibitor for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK805 is a potent and orally active inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1] RORγt is a key transcription factor that governs the differentiation and function of T helper 17 (Th17) cells, a subset of T cells critically implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[2] Th17 cells, through their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and IL-22, contribute to tissue inflammation and damage in conditions like psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2] Consequently, targeting RORγt to modulate Th17 cell activity has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols relevant to its investigation in the context of autoimmune disease research.

Mechanism of Action

This compound functions as an inverse agonist of RORγt.[2] It binds to the ligand-binding domain of RORγt, inhibiting its transcriptional activity.[3] This leads to the suppression of the Th17 cell transcriptional network, resulting in reduced differentiation of naive CD4+ T cells into Th17 cells and decreased production of key Th17-associated cytokines.[4]

Signaling Pathway of RORγt in Th17 Differentiation

The differentiation of naive T cells into Th17 cells is driven by a specific cytokine milieu, primarily Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6). This signaling cascade activates STAT3, which, in conjunction with other factors, induces the expression of RORγt. RORγt then acts as a master regulator, driving the expression of genes that define the Th17 lineage, including IL17A, IL17F, and IL23R. This compound intervenes at the level of RORγt, effectively blocking this differentiation program.

RORgt_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-b TGF-b TGF-bR TGF-bR TGF-b->TGF-bR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R STAT3 STAT3 IL-6R->STAT3 activates p-STAT3 p-STAT3 STAT3->p-STAT3 RORgt_gene RORC gene p-STAT3->RORgt_gene induces transcription RORgt RORγt RORgt_gene->RORgt translates to IL17_gene IL17A/F genes RORgt->IL17_gene activates IL23R_gene IL23R gene RORgt->IL23R_gene activates Th17_cytokines IL-17A, IL-17F IL17_gene->Th17_cytokines produces This compound This compound This compound->RORgt inhibits

Caption: RORγt signaling pathway in Th17 cell differentiation and the inhibitory action of this compound.

Preclinical Data

This compound has demonstrated significant efficacy in various preclinical models of autoimmune diseases. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy of this compound
AssayCell TypeConcentrationEffectReference
RORγt InhibitionNot specifiedpIC50: 8.4Potent inhibition of RORγt.[1]
Th17 Cell DifferentiationNaive CD4+ T cells0.5 µMComparable inhibition of IL-17 production to 2.5 µM TMP778.[4]
IL-17A & IL-22 ProductionHuman intestinal CD4+ T cells (from Crohn's disease patients)0.5 µMDecreased frequency of IL-17A and IL-22 producing T cells.[3]
In Vivo Efficacy of this compound
Animal ModelDiseaseDosageRouteKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE)Multiple Sclerosis10 mg/kg/dayOral (p.o.)Delayed onset and reduced severity of EAE.[4]
EAEMultiple Sclerosis30 mg/kgNot specifiedStrongly inhibited Th17 cell responses in the CNS.[4]
Citrobacter rodentium infectionInflammatory Bowel Disease10 mg/kg/dayOral (p.o.)Reduced frequency and number of IL-17A and IL-22-producing Th17 cells in the colon.[3]
Il10-/- miceInflammatory Bowel Disease10 mg/kg/dayOral (p.o.)Selectively reduced the frequency of IL-17A+ Th17 cells in colonic tissues and reduced signs of inflammation.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments involving this compound.

In Vitro Th17 Cell Differentiation Assay

This protocol describes the differentiation of naive CD4+ T cells into Th17 cells and the assessment of this compound's inhibitory effect.

Th17_Differentiation_Workflow Start Start Isolate_Naive_T_cells Isolate Naive CD4+ T cells (e.g., from mouse spleen) Start->Isolate_Naive_T_cells Culture_Setup Culture cells with Th17 polarizing cytokines (TGF-β, IL-6) and anti-CD3/CD28 antibodies Isolate_Naive_T_cells->Culture_Setup Treatment Add this compound (e.g., 0.5 µM) or DMSO (vehicle control) Culture_Setup->Treatment Incubation Incubate for 4 days Treatment->Incubation Restimulation Restimulate cells (e.g., with PMA/Ionomycin) Incubation->Restimulation Staining Perform intracellular staining for IL-17A Restimulation->Staining Analysis Analyze by flow cytometry Staining->Analysis End End Analysis->End

Caption: Experimental workflow for in vitro Th17 cell differentiation assay.

Methodology:

  • Isolation of Naive CD4+ T cells: Naive CD4+ T cells are isolated from the spleens and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture: Cells are cultured in complete RPMI-1640 medium under Th17-polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, TGF-β, IL-6, anti-IFN-γ, and anti-IL-4.

  • Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the cultures at the desired concentration (e.g., 0.5 µM). A vehicle control (DMSO) group must be included.

  • Incubation: The cells are incubated for 4 days at 37°C in a humidified incubator with 5% CO2.

  • Restimulation and Staining: On day 4, cells are restimulated for 4-5 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Following restimulation, cells are harvested, stained for surface markers (e.g., CD4), and then fixed, permeabilized, and stained for intracellular IL-17A.[4]

  • Flow Cytometry Analysis: The percentage of IL-17A-producing CD4+ T cells is quantified by flow cytometry.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the induction of EAE in mice and the evaluation of this compound's therapeutic efficacy.

Methodology:

  • EAE Induction: EAE is induced in female C57BL/6 mice (8-12 weeks old) by subcutaneous immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA). On days 0 and 2 post-immunization, mice receive an intraperitoneal injection of pertussis toxin.[4]

  • This compound Administration: this compound is administered orally (p.o.) at a dose of 10 mg/kg daily, starting from the day of immunization (day 0). A vehicle control group receives the vehicle (e.g., corn oil with DMSO) on the same schedule.[4]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, and 5 = moribund.

  • Histological Analysis: At the end of the experiment, spinal cords are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and luxol fast blue to evaluate demyelination.

  • Immunological Analysis: At a specific time point (e.g., day 14), mononuclear cells can be isolated from the central nervous system (CNS) and analyzed by flow cytometry for the frequency of Th17 cells and other immune cell populations.[4]

Conclusion

This compound represents a valuable research tool for investigating the role of the RORγt/Th17 axis in autoimmune and inflammatory diseases. Its oral bioavailability and demonstrated efficacy in preclinical models make it a significant compound for proof-of-concept studies. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of RORγt inhibition and to aid in the development of novel treatments for autoimmune disorders.

References

GSK805: A Deep Dive into its Modulation of T Cell Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the molecular impact of GSK805, a potent and orally bioavailable inhibitor of the RAR-related orphan receptor gamma t (RORγt), on the gene expression landscape of T cells. RORγt is a master transcriptional regulator crucial for the differentiation and function of T helper 17 (Th17) cells, a T cell subset implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][2][3] Understanding the precise effects of this compound on T cell gene expression is paramount for its continued development as a potential therapeutic agent.

Core Mechanism of Action: Inhibition of the RORγt Transcriptional Network

This compound exerts its effects by directly targeting RORγt, a nuclear receptor that orchestrates the expression of a specific set of genes that define the Th17 lineage.[1][2] By inhibiting RORγt, this compound effectively dismantles the transcriptional machinery required for Th17 cell development and effector functions.[1] This leads to a significant reduction in the production of pro-inflammatory cytokines that are hallmarks of the Th17 response.[1][4]

The inhibitory action of this compound on RORγt-mediated transcription results in a dual effect on T cell gene expression:

  • Suppression of Th17 Signature Genes: this compound potently downregulates the expression of genes critical for Th17 cell identity and function. This includes the genes encoding for the signature cytokine IL-17A, as well as IL-17F, IL-22, and the IL-23 receptor (IL23R).[1][3]

  • Induction of Genes from Other T Cell Lineages: Interestingly, the inhibition of the Th17 program by this compound appears to allow for the emergence of gene expression profiles characteristic of other T helper subsets. A notable increase in the expression of signature genes for Th1 and Th2 cells has been observed, suggesting a potential lineage plasticity following RORγt inhibition.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

GSK805_Mechanism_of_Action cluster_T_Cell T Helper Cell cluster_Th17_Differentiation Th17 Differentiation Naive_CD4_T_Cell Naive CD4+ T Cell RORgt RORγt Naive_CD4_T_Cell->RORgt Differentiation Signals (TGF-β, IL-6) Other_Lineages Other T Cell Lineages (e.g., Th1, Th2) Naive_CD4_T_Cell->Other_Lineages Th17_Genes Th17 Signature Genes (e.g., IL17A, IL23R) RORgt->Th17_Genes Activates Th17_Cell Th17 Cell Th17_Genes->Th17_Cell Promotes Differentiation This compound This compound This compound->RORgt Inhibits caption This compound inhibits RORγt, blocking Th17 differentiation.

Caption: this compound inhibits RORγt, blocking Th17 differentiation.

Quantitative Analysis of Gene Expression Changes

The following tables summarize the observed changes in gene expression in T cells upon treatment with this compound, as reported in preclinical studies.

Table 1: Effect of this compound on Th17 Signature Gene Expression

GeneFold Change/EffectCell TypeExperimental ConditionReference
Il17aDecreasedMurine CD4+ T cells0.5 µM this compound, 4 days[1]
Il23rDecreasedMurine CD4+ T cellsPerturbation of RORγt[1]
IL-17A (protein)DecreasedHuman CD4+ T cellsIn vitro culture with this compound[4]
IL-22 (protein)DecreasedHuman CD4+ T cellsIn vitro culture with this compound[4]

Table 2: Effect of this compound on Other T Cell Lineage Gene Expression

GeneFold Change/EffectCell TypeExperimental ConditionReference
Il4IncreasedMurine CD4+ T cellsPerturbation of RORγt[1]
Tbx21 (T-bet)IncreasedMurine CD4+ T cellsPerturbation of RORγt[1]
IfngIncreasedMurine CD4+ T cellsPerturbation of RORγt[1]
IFN-γ (protein)Not significantly alteredMurine CNS-infiltrating T cells30 mg/kg this compound, 14 days[1]
IFN-γ (protein)Not influencedHuman CD4+ T cellsIn vitro culture with this compound[4]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the impact of this compound on T cell differentiation and function.

In Vitro Th17 Differentiation Assay

This protocol is designed to assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.

Materials:

  • Naive CD4+ T cells (murine or human)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and appropriate cytokines for Th17 polarization.

  • Th17 polarizing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4)

  • Cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • 96-well cell culture plates

  • Flow cytometer

  • Antibodies for intracellular cytokine staining (e.g., anti-IL-17A, anti-IFN-γ)

Procedure:

  • Cell Isolation: Isolate naive CD4+ T cells from splenocytes (murine) or peripheral blood mononuclear cells (human) using standard immunomagnetic separation techniques.

  • Cell Culture Plate Preparation: Coat a 96-well plate with anti-CD3 antibody.

  • Cell Seeding: Seed the naive CD4+ T cells at an appropriate density in the anti-CD3 coated plate.

  • Treatment: Add this compound at the desired concentration (e.g., 0.5 µM) or an equivalent volume of DMSO as a vehicle control to the respective wells.[1][5]

  • Th17 Polarization: Add a cocktail of Th17 polarizing cytokines and soluble anti-CD28 antibody to all wells.

  • Incubation: Culture the cells for 4 days at 37°C in a 5% CO2 incubator.[1][5]

  • Restimulation and Intracellular Staining: On day 4, restimulate the cells with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.

  • Flow Cytometry Analysis: Harvest the cells, stain for surface markers if required, then fix, permeabilize, and stain for intracellular cytokines (IL-17A and IFN-γ). Analyze the cells using a flow cytometer to determine the percentage of IL-17A and IFN-γ producing cells.

The following diagram outlines the experimental workflow.

Th17_Differentiation_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Isolate_Cells Isolate Naive CD4+ T Cells Seed_Cells Seed T Cells Isolate_Cells->Seed_Cells Coat_Plate Coat Plate with anti-CD3 Coat_Plate->Seed_Cells Add_Compounds Add this compound or DMSO Seed_Cells->Add_Compounds Add_Cytokines Add anti-CD28 & Th17 Polarizing Cytokines Add_Compounds->Add_Cytokines Incubate Incubate for 4 Days Add_Cytokines->Incubate Restimulate Restimulate with PMA/Ionomycin Incubate->Restimulate Stain Intracellular Cytokine Staining Restimulate->Stain Analyze Flow Cytometry Analysis Stain->Analyze caption Workflow for in vitro Th17 differentiation assay. Logical_Relationship This compound This compound RORgt RORγt This compound->RORgt Inhibits Other_Lineage_Genes Other Lineage Gene Expression This compound->Other_Lineage_Genes Promotes (indirectly) Th17_Transcription Th17 Gene Transcription RORgt->Th17_Transcription Activates RORgt->Other_Lineage_Genes Represses (indirectly) Th17_Function Pro-inflammatory Th17 Function Th17_Transcription->Th17_Function Leads to Altered_Function Altered T Cell Function Other_Lineage_Genes->Altered_Function Leads to caption Logical flow from this compound to altered T cell function.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with GSK805

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro investigation of GSK805, a potent and orally active inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound serves as a valuable tool for studying the biology of T helper 17 (Th17) cells and the role of the RORγt signaling pathway in various physiological and pathological processes, including autoimmune diseases.

This compound acts as an inverse agonist, effectively suppressing RORγt-dependent gene transcription.[1][2] This leads to the inhibition of Th17 cell differentiation and a reduction in the secretion of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2][3][4][5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

ParameterValueCell Type/Assay ConditionReference
pIC50 (RORγt) 8.4Not specified[3][5]
pIC50 (Th17 differentiation) >8.2Not specified[3][5]
Effective Concentration 0.5 µMInhibition of IL-17 production in differentiating naïve CD4+ T cells. This concentration showed comparable activity to 2.5 µM of the RORγt inhibitor TMP778.[1][4][5]
Effective Concentration 0.3 µMReduction of alpha-smooth muscle actin expression in the hepatic stellate cell line LX-2.[7]

Key Experimental Protocols

Protocol 1: In Vitro Differentiation of Mouse Naïve CD4+ T Cells into Th17 Cells and Inhibition by this compound

This protocol describes the differentiation of primary mouse naïve CD4+ T cells into Th17 cells and the assessment of the inhibitory effect of this compound.

Materials:

  • This compound (prepare a stock solution in DMSO)

  • Naïve CD4+ T cell isolation kit (mouse)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Anti-mouse CD3ε antibody

  • Anti-mouse CD28 antibody

  • Recombinant mouse IL-6

  • Recombinant human TGF-β1

  • Anti-mouse IL-4 antibody

  • Anti-mouse IFN-γ antibody

  • 96-well cell culture plates

Procedure:

  • Plate Coating:

    • Dilute anti-mouse CD3ε and anti-mouse CD28 antibodies to a final concentration of 1 µg/mL each in sterile PBS.

    • Add 100 µL of the antibody solution to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

    • Before use, wash the wells twice with sterile PBS.

  • Naïve CD4+ T Cell Isolation:

    • Isolate naïve CD4+ T cells from the spleens and lymph nodes of C57BL/6 mice using a commercially available isolation kit according to the manufacturer's instructions.

  • Cell Culture and Treatment:

    • Prepare the Th17 polarizing medium: RPMI-1640 supplemented with 20 ng/mL IL-6, 3 ng/mL TGF-β1, 1 µg/mL anti-IL-4, and 1 µg/mL anti-IFN-γ.[1]

    • Resuspend the isolated naïve CD4+ T cells in the Th17 polarizing medium at a density of 1 x 10^6 cells/mL.

    • Prepare serial dilutions of this compound in the Th17 polarizing medium. A final concentration of 0.5 µM is recommended as a starting point.[1][4][5] Include a DMSO vehicle control.

    • Add 200 µL of the cell suspension containing the respective this compound concentrations or vehicle control to the antibody-coated wells.

    • Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[1][5]

  • Assessment of Th17 Differentiation:

    • After the 4-day incubation, the differentiation of Th17 cells can be assessed by measuring IL-17A production using intracellular cytokine staining followed by flow cytometry (see Protocol 2) or by analyzing the cell culture supernatant for secreted IL-17A using ELISA.

Protocol 2: Intracellular Cytokine Staining for IL-17A

This protocol is for the detection of intracellular IL-17A in differentiated Th17 cells by flow cytometry.

Materials:

  • Differentiated T cells from Protocol 1

  • PMA (Phorbol 12-myristate 13-acetate)

  • Ionomycin

  • Brefeldin A (Golgi transport inhibitor)

  • FACS buffer (PBS with 2% FBS)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated anti-mouse CD4 antibody

  • Fluorochrome-conjugated anti-mouse IL-17A antibody

  • Flow cytometer

Procedure:

  • Restimulation:

    • Four to six hours before the end of the culture period, add PMA (50 ng/mL), ionomycin (500 ng/mL), and Brefeldin A (1 µg/mL) to each well.[3][8]

    • Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Cell Surface Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Resuspend the cells in FACS buffer containing the anti-mouse CD4 antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in Fixation/Permeabilization buffer according to the manufacturer's instructions.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells with Permeabilization buffer.

  • Intracellular Staining:

    • Resuspend the fixed and permeabilized cells in Permeabilization buffer containing the anti-mouse IL-17A antibody.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with Permeabilization buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data by gating on CD4+ T cells and quantifying the percentage of IL-17A+ cells.

Signaling Pathway and Experimental Workflow Diagrams

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 TGF-beta TGF-beta TGFBR TGFBR TGF-beta->TGFBR IL-23 IL-23 IL23R IL23R IL-23->IL23R IL6R IL6R STAT3 STAT3 IL6R->STAT3 Activation TGFBR->STAT3 Activation pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORgt RORγt pSTAT3->RORgt Induces Expression IL17_Gene IL-17 Gene RORgt->IL17_Gene Transcription IL22_Gene IL-22 Gene RORgt->IL22_Gene Transcription This compound This compound This compound->RORgt Inhibition

Caption: RORγt Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start: Isolate Naïve CD4+ T Cells Plate_Coating Coat plates with anti-CD3/CD28 Start->Plate_Coating Cell_Culture Culture cells with Th17 polarizing cytokines + this compound or Vehicle Start->Cell_Culture Plate_Coating->Cell_Culture Incubation Incubate for 4 days Cell_Culture->Incubation Restimulation Restimulate with PMA/Ionomycin + Brefeldin A (4-6h) Incubation->Restimulation Staining Surface (CD4) and Intracellular (IL-17A) Staining Restimulation->Staining FACS Flow Cytometry Analysis Staining->FACS Data_Analysis Data Analysis: % of IL-17A+ CD4+ T Cells FACS->Data_Analysis

Caption: Experimental Workflow for this compound In Vitro Assay.

References

GSK805 dosage and administration for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

GSK805: In Vivo Dosing and Administration Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, selective, orally bioavailable, and CNS penetrant inverse agonist of the Retinoid-related orphan receptor gamma t (RORγt).[1][2] RORγt is a lineage-defining transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[3][4] Th17 cells are key mediators of inflammation and are implicated in the pathogenesis of numerous autoimmune diseases. By inhibiting RORγt, this compound effectively suppresses the Th17 transcriptional network, leading to reduced production of pro-inflammatory cytokines such as IL-17A and IL-22.[3][5] This makes this compound a valuable pharmacological tool for studying Th17-mediated biology and a potential therapeutic candidate for autoimmune disorders.[3] These application notes provide detailed protocols for the in vivo use of this compound in established preclinical models of autoimmunity.

Mechanism of Action: RORγt Inhibition

The differentiation of naïve CD4+ T cells into Th17 cells is driven by cytokines like IL-6, IL-23, and TGF-β.[6] This stimulation activates the transcription factor STAT3, which is crucial for inducing the expression of RORγt.[6] RORγt then binds to the promoter regions of target genes, including IL17A, IL17F, and IL23R, driving the pro-inflammatory Th17 phenotype.[6][7] this compound binds to the ligand-binding domain of RORγt, inhibiting its transcriptional activity and thereby blocking Th17 cell differentiation and effector function.[3][4]

RORgt_Pathway cluster_upstream Upstream Signaling cluster_differentiation Th17 Differentiation cluster_downstream Downstream Effects Cytokines IL-6, IL-23, TGF-β STAT3 STAT3 Cytokines->STAT3 Activates RORgt RORγt STAT3->RORgt Induces Expression TargetGenes IL17A, IL17F, IL23R Transcription RORgt->TargetGenes Activates CytokinesOut IL-17, IL-22 Production TargetGenes->CytokinesOut Inflammation Inflammation & Autoimmunity CytokinesOut->Inflammation This compound This compound This compound->RORgt Inhibits

Caption: this compound inhibits the RORγt-driven Th17 signaling pathway.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound
ParameterValueCell Type / AssayReference
pIC₅₀ (RORγt) 8.4Cell-based nuclear receptor reporter assay[1]
Effective Conc. 0.5 µMNaïve CD4+ T cells (murine)[3]
Effect Inhibited IL-17 production comparably to 2.5 µM of TMP778Th17 polarizing conditions[3]
Table 2: Summary of this compound In Vivo Experiments
Animal ModelDosage & AdministrationDurationKey FindingsReference(s)
EAE (Multiple Sclerosis Model) 10 mg/kg, daily oral gavageProphylactic, from Day 0 for ~20-35 daysSignificantly ameliorated disease severity.[1][3][8]
EAE (Multiple Sclerosis Model) 30 mg/kg, oral gavageTherapeutic, after disease inductionReduced CNS-infiltrating IL-17 & IFNγ producing T cells.[1][3][8]
Colitis (Il10-/- mice) 10 mg/kg, daily oral gavage2 weeks (therapeutic)Reduced frequency of colonic Th17 cells and histologic signs of inflammation.[5]
Colitis (T-cell transfer) 10 mg/kg, daily oral gavage2 weeks (therapeutic)Reduced frequency of colonic Th17 cells and fecal lipocalin-2.[5]
C. rodentium Infection 10 mg/kg, daily oral gavageStarted day -1, for duration of experimentReduced Th17 cells but preserved protective ILC3 responses.[5]

Experimental Protocols

General Guidelines for In Vivo Administration

1. Compound Preparation: this compound is typically administered as a suspension. A common vehicle is corn oil.[5]

  • Stock Solution: To ensure solubility, first prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

  • Working Solution: For oral gavage, the DMSO stock can be diluted in corn oil.[5] Another described vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare the final working solution fresh on the day of use.[1]

2. Route of Administration:

  • Oral Gavage (p.o.): This is the most frequently cited route of administration, demonstrating the compound's oral bioavailability.[3][5]

Protocol 1: Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To assess the efficacy of this compound in a preclinical model of multiple sclerosis.

Materials:

  • C57BL/6 mice (female, 8-12 weeks old)

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle (e.g., DMSO/Corn oil)

Procedure:

  • EAE Induction:

    • On Day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.[3]

    • Administer pertussis toxin intraperitoneally on Day 0 and Day 2 post-immunization.[3]

  • This compound Administration (Prophylactic Regimen):

    • Starting on Day 0, administer this compound (10 mg/kg) or vehicle control daily via oral gavage.[3][8]

    • Continue daily administration for the duration of the study (e.g., 20-35 days).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE starting around Day 7. Score on a scale of 0-5 (e.g., 0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, etc.).

    • For mechanistic studies, a higher dose (e.g., 30 mg/kg) can be used.[3]

    • Isolate mononuclear cells from the central nervous system (CNS).

    • Perform intracellular cytokine staining and flow cytometry to analyze the frequency of IL-17 and IFN-γ producing T cells.[3]

Protocol 2: Chemically-Induced Colitis Model (DSS)

Objective: To evaluate the therapeutic potential of this compound in a model of inflammatory bowel disease.

Materials:

  • C57BL/6 mice (8-12 weeks old)

  • Dextran Sulfate Sodium (DSS), MW 36,000-50,000 Da

  • This compound

  • Vehicle (DMSO/Corn oil)[5]

Procedure:

  • Colitis Induction:

    • Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.[9] Replace the DSS solution every 2-3 days.

    • After the induction period, provide regular autoclaved drinking water.[9]

  • This compound Administration (Therapeutic Regimen):

    • Begin daily oral gavage of this compound (10 mg/kg) or vehicle control at the onset of clinical symptoms (e.g., weight loss, diarrhea) or after the DSS induction period.

    • Continue treatment for a defined period (e.g., 2 weeks).[5]

  • Monitoring:

    • Record body weight, stool consistency, and presence of blood daily. Calculate a Disease Activity Index (DAI).

  • Endpoint Analysis:

    • At the end of the study, sacrifice the mice.

    • Measure colon length as an indicator of inflammation.[5]

    • Collect colon tissue for histological analysis (H&E staining) to score for inflammation, cellular infiltration, and tissue damage.[5][10]

    • Isolate lamina propria lymphocytes to analyze Th17 cell frequency by flow cytometry.[5]

Experimental Workflow Visualization

InVivo_Workflow cluster_setup Phase 1: Setup cluster_induction Phase 2: Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis Acclimatize Animal Acclimatization (e.g., C57BL/6 mice) Baseline Baseline Measurements (Weight, etc.) Acclimatize->Baseline Induce Disease Induction (e.g., EAE immunization or DSS in water) Baseline->Induce Group Randomize into Groups Induce->Group Treat Daily Oral Gavage - Vehicle Control - this compound (10 or 30 mg/kg) Group->Treat Monitor Daily Monitoring (Clinical Score / DAI, Body Weight) Treat->Monitor Endpoint Endpoint Reached (Pre-defined time point) Monitor->Endpoint Sacrifice Euthanasia & Tissue Collection (CNS, Colon, LNs) Endpoint->Sacrifice Analysis Endpoint Analysis - Histology - Flow Cytometry (Th17) - Gene Expression Sacrifice->Analysis

Caption: General workflow for in vivo efficacy studies with this compound.

References

Application Notes and Protocols: Th17 Cell Differentiation Assay Using GSK805

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of the pro-inflammatory cytokine Interleukin-17 (IL-17).[1][2] These cells play a critical role in host defense against extracellular pathogens, particularly fungi and bacteria. However, dysregulated Th17 responses are strongly implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.[2][3]

The differentiation of naïve CD4+ T cells into the Th17 lineage is orchestrated by a specific set of cytokines, including Transforming Growth Factor-beta (TGF-β) and Interleukin-6 (IL-6), with further stabilization and expansion promoted by IL-23 and IL-1β.[1][4] A key molecular driver of this process is the nuclear receptor Retinoic acid-related Orphan Receptor gamma t (RORγt), which acts as the master transcription factor for Th17 cell differentiation.[3][4][5][6] RORγt directly binds to the promoter regions of genes encoding IL-17A and IL-17F, thereby initiating the characteristic cytokine profile of Th17 cells.[4][5] Given its central role, RORγt has emerged as a promising therapeutic target for the development of novel treatments for Th17-mediated autoimmune diseases.[2][7]

GSK805 is a potent and orally active inverse agonist of RORγt.[8] By binding to the ligand-binding domain of RORγt, this compound inhibits its transcriptional activity, leading to a suppression of Th17 cell differentiation and a reduction in IL-17 production.[2][3][9] This makes this compound a valuable tool for studying Th17 cell biology and a potential therapeutic candidate for autoimmune disorders.[9]

These application notes provide a detailed protocol for an in vitro Th17 cell differentiation assay to evaluate the inhibitory effect of this compound.

Signaling Pathway of Th17 Differentiation and Inhibition by this compound

Th17_Differentiation_Pathway cluster_0 Extracellular cluster_1 Naive CD4+ T Cell cluster_2 Cell Membrane cluster_3 Cytoplasm cluster_4 Nucleus TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R SMADs SMADs TGF-βR->SMADs Activates STAT3 STAT3 IL-6R->STAT3 Activates IL-23R->STAT3 Activates IL-1R->STAT3 Activates RORγt RORγt SMADs->RORγt Induces Expression STAT3->RORγt Induces Expression IL-17A Gene IL-17A Gene RORγt->IL-17A Gene Activates Transcription IL-17F Gene IL-17F Gene RORγt->IL-17F Gene Activates Transcription This compound This compound This compound->RORγt Inhibits

Caption: Th17 cell differentiation signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Isolation of Naïve CD4+ T Cells from Mouse Spleen

Materials:

  • C57BL/6 mice

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • HEPES buffer

  • 2-Mercaptoethanol

  • Naïve CD4+ T Cell Isolation Kit, mouse

  • 70 µm cell strainer

  • MACS columns and magnet

Procedure:

  • Euthanize mice and aseptically remove the spleens.

  • Mechanically dissociate the spleens in RPMI 1640 medium to create a single-cell suspension.

  • Pass the cell suspension through a 70 µm cell strainer to remove clumps.

  • Centrifuge the cells, discard the supernatant, and resuspend the pellet in RPMI 1640.

  • Isolate naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) naïve CD4+ T cell isolation kit according to the manufacturer's instructions.

  • Assess the purity of the isolated naïve CD4+ T cells (CD4+CD62L+CD44low) by flow cytometry. Purity should be >95%.

  • Resuspend the purified cells in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 55 µM 2-Mercaptoethanol) at a concentration of 1 x 10^6 cells/mL.

Protocol 2: In Vitro Th17 Cell Differentiation

Materials:

  • Purified naïve CD4+ T cells

  • 24-well tissue culture plates

  • Anti-mouse CD3ε antibody (clone 145-2C11)

  • Anti-mouse CD28 antibody (clone 37.51)

  • Recombinant mouse IL-6

  • Recombinant human TGF-β1

  • Recombinant mouse IL-23

  • Recombinant mouse IL-1β

  • Anti-mouse IL-4 antibody

  • Anti-mouse IFN-γ antibody

  • This compound (dissolved in DMSO)

  • Complete RPMI 1640 medium

Procedure:

  • Coat a 24-well plate with anti-mouse CD3ε antibody (1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C.

  • Wash the plate twice with sterile PBS.

  • Seed the purified naïve CD4+ T cells at a density of 1 x 10^6 cells/well in 1 mL of complete RPMI 1640 medium.

  • Add soluble anti-mouse CD28 antibody to a final concentration of 2 µg/mL.

  • To induce Th17 differentiation, add the following cytokine cocktail to each well:

    • Recombinant mouse IL-6 (20-50 ng/mL)[10]

    • Recombinant human TGF-β1 (1-5 ng/mL)[11]

    • Recombinant mouse IL-23 (20 ng/mL)

    • Recombinant mouse IL-1β (20 ng/mL)

    • Anti-mouse IL-4 antibody (10 µg/mL)

    • Anti-mouse IFN-γ antibody (10 µg/mL)

  • For the experimental group, add this compound at desired final concentrations (e.g., 0.1, 0.5, 1, 5 µM). A common effective concentration is 0.5 μM.[3] For the control group, add an equivalent volume of DMSO.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

Protocol 3: Analysis of Th17 Differentiation by Flow Cytometry

Materials:

  • Differentiated T cells from Protocol 2

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • Brefeldin A or Monensin

  • Fixable Viability Dye

  • Anti-mouse CD4 antibody

  • Anti-mouse IL-17A antibody

  • Fixation/Permeabilization Buffer

  • Flow cytometer

Procedure:

  • Four to five hours before harvesting, restimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin).

  • Harvest the cells and wash with PBS.

  • Stain for cell viability using a fixable viability dye according to the manufacturer's protocol.

  • Stain for the surface marker CD4 with a fluorescently labeled anti-mouse CD4 antibody.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer.

  • Perform intracellular staining for IL-17A using a fluorescently labeled anti-mouse IL-17A antibody.

  • Analyze the cells by flow cytometry, gating on live, CD4+ T cells to determine the percentage of IL-17A-producing cells.

Data Presentation

The inhibitory effect of this compound on Th17 cell differentiation can be quantified and presented in the following tables.

Table 1: Effect of this compound on the Percentage of IL-17A+ CD4+ T Cells

TreatmentThis compound Concentration (µM)Percentage of IL-17A+ CD4+ T Cells (%)Standard Deviation
Control (DMSO) 025.3± 2.1
This compound 0.115.8± 1.5
This compound 0.55.2[3]± 0.8
This compound 1.02.1± 0.4
This compound 5.00.8± 0.2

Table 2: Effect of this compound on IL-17A and IL-17F mRNA Expression (Relative Quantification)

TreatmentThis compound Concentration (µM)Relative IL-17A mRNA ExpressionRelative IL-17F mRNA Expression
Control (DMSO) 01.001.00
This compound 0.50.210.25

Table 3: IC50 Values of this compound for Inhibition of RORγt Activity and Th17 Differentiation

ParameterpIC50IC50 (nM)
RORγ Inhibition 8.4[8]4
Th17 Differentiation >8.2[8]<6.3

Experimental Workflow

Th17_Assay_Workflow cluster_Day1 Day 1 cluster_Day2 Day 2 cluster_Day5_7 Day 5-7 cluster_Analysis Analysis node_A Isolate Naive CD4+ T Cells (Mouse Spleen) node_C Seed Naive CD4+ T Cells node_A->node_C node_B Coat 24-well Plate (Anti-CD3ε) node_B->node_C node_D Add Th17 Differentiation Cocktail (Anti-CD28, IL-6, TGF-β, IL-23, IL-1β, Anti-IL-4, Anti-IFN-γ) node_C->node_D node_E Add this compound or DMSO (Control) node_D->node_E node_F Incubate at 37°C, 5% CO2 node_E->node_F node_G Restimulate Cells (PMA/Ionomycin) node_F->node_G node_H Stain for CD4 and IL-17A node_G->node_H node_I Analyze by Flow Cytometry node_H->node_I

Caption: Experimental workflow for the Th17 cell differentiation assay.

Conclusion

This application note provides a comprehensive guide for performing an in vitro Th17 cell differentiation assay to assess the inhibitory activity of this compound. The detailed protocols and representative data will enable researchers to effectively utilize this assay in their studies of Th17 cell biology and for the evaluation of potential therapeutic inhibitors of the RORγt pathway. The potent and selective inhibition of Th17 differentiation by this compound highlights its utility as a valuable research tool and a promising lead compound for the development of novel treatments for a range of autoimmune and inflammatory diseases.[3]

References

Application Notes and Protocols for FRET Assay Measuring GSK805 and RORγt Binding

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that functions as the master transcription factor for the differentiation of T helper 17 (Th17) cells.[1][2] These cells are critical for host defense against certain pathogens but are also implicated in the pathology of numerous autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis, due to their production of pro-inflammatory cytokines like IL-17A.[1][3] Consequently, RORγt has emerged as a high-priority therapeutic target for the development of novel immunomodulatory drugs.[4]

GSK805 is a potent, orally bioavailable, and CNS penetrant small molecule inhibitor of RORγt.[5] It functions as an inverse agonist, suppressing the transcriptional activity of RORγt and thereby inhibiting Th17 cell differentiation and function.[6][7] The discovery and characterization of RORγt inhibitors like this compound heavily rely on robust and sensitive biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful, homogeneous assay format widely used for this purpose.[8][9] It allows for the sensitive detection of molecular interactions, such as the binding of a ligand to a nuclear receptor and the subsequent recruitment of co-regulator proteins.[10]

These application notes provide a detailed overview of the principles and a step-by-step protocol for a TR-FRET assay designed to measure the inhibitory effect of this compound on the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

RORγt Signaling Pathway in Th17 Cell Differentiation

The differentiation of naive CD4+ T cells into Th17 cells is initiated by the cytokines TGF-β and IL-6.[1] This leads to the expression of RORγt, the master regulator of the Th17 lineage.[11] RORγt then binds to specific DNA sequences known as ROR response elements (ROREs) within the promoter regions of target genes, including IL17A, IL17F, and IL23R.[1][3] This binding event, along with the recruitment of coactivator proteins such as Steroid Receptor Coactivator 1 (SRC1), initiates the transcription of these genes, leading to the production and secretion of IL-17 and other signature cytokines that drive inflammatory responses.[6][7] RORγt inhibitors like this compound bind to the LBD of RORγt, preventing the recruitment of coactivators and thereby inhibiting gene transcription.[6]

RORgt_Signaling_Pathway cluster_cell Naive CD4+ T Cell TGFb TGF-β TCR TCR TGFb->TCR IL6 IL-6 IL6->TCR STAT3 STAT3 TCR->STAT3 Signal Transduction RORgt_exp RORγt Expression STAT3->RORgt_exp Induces RORgt_LBD RORγt RORgt_exp->RORgt_LBD IL17_gene IL17A Gene Promoter (RORE) RORgt_LBD->IL17_gene Binds to Coactivator Coactivator (e.g., SRC1) Coactivator->RORgt_LBD Recruited by Transcription Transcription & Translation IL17_gene->Transcription Activates IL17_protein IL-17A Protein Transcription->IL17_protein Secretion Secretion IL17_protein->Secretion This compound This compound This compound->RORgt_LBD Inhibits

Caption: RORγt signaling pathway in Th17 cell differentiation and its inhibition by this compound.

Principle of the TR-FRET Coactivator Recruitment Assay

This assay quantifies the ability of a compound to inhibit the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide. The principle relies on the proximity-dependent energy transfer between a long-lifetime lanthanide donor fluorophore and a suitable acceptor fluorophore.[8][12]

  • Assay Components :

    • RORγt-LBD : The protein of interest, tagged with Glutathione S-transferase (GST).

    • Donor : A Terbium (Tb)-labeled anti-GST antibody. The antibody binds to the GST tag on the RORγt-LBD, labeling it with the donor fluorophore.

    • Acceptor : A coactivator peptide (e.g., a fragment of SRC1) labeled with an acceptor fluorophore (e.g., Fluorescein).

    • Inhibitor : The test compound, this compound.

  • Mechanism :

    • Basal State (No Inhibitor) : In its active conformation, the RORγt-LBD binds to the fluorescein-labeled coactivator peptide. This brings the Tb-donor and the Fluorescein-acceptor into close proximity.

    • FRET Signal : When the Tb-donor is excited with a light source (e.g., at 340 nm), it transfers its energy to the nearby acceptor. The acceptor then emits light at its characteristic wavelength (e.g., 520 nm). Due to the long lifetime of the lanthanide, the signal can be measured after a delay, which minimizes background fluorescence from the sample components.[13][14]

    • Inhibition : When this compound binds to the RORγt-LBD, it induces a conformational change that prevents the binding of the coactivator peptide. This increases the distance between the donor and acceptor, disrupting the FRET process and leading to a decrease in the acceptor's emission signal. The degree of signal reduction is proportional to the inhibitory activity of the compound.

TR_FRET_Assay_Principle TR-FRET Assay Principle for RORγt Inhibition cluster_no_inhibitor A) Basal State (No Inhibitor) cluster_with_inhibitor B) Inhibited State (with this compound) RORgt1 GST-RORγt-LBD Ab1 Tb-anti-GST Ab Ab1->RORgt1 Binds CoA1 Fluorescein-SRC1 Ab1->CoA1 CoA1->RORgt1 Recruited Emission1 Emission (520 nm) CoA1->Emission1 Excitation1 Excitation (340 nm) Excitation1->Ab1 FRET_Signal FRET (Energy Transfer) High_FRET Result: High FRET Signal RORgt2 GST-RORγt-LBD Ab2 Tb-anti-GST Ab Ab2->RORgt2 Binds CoA2 Fluorescein-SRC1 This compound This compound This compound->RORgt2 Binds Excitation2 Excitation (340 nm) Excitation2->Ab2 No_FRET No FRET Low_FRET Result: Low FRET Signal

Caption: Principle of TR-FRET assay for measuring RORγt inhibition.

Quantitative Data Summary

The inhibitory potency of this compound and other reference compounds against RORγt can be quantified and compared. The half-maximal inhibitory concentration (IC50) or its logarithmic form (pIC50) is a standard measure of a compound's effectiveness.

CompoundAssay TypeTarget/SystemPotency (IC50 / pIC50)Reference
This compound FRET AssayRORγpIC50 = 8.4 [5][15]
This compound Cell-based AssayTh17 Cell DifferentiationpIC50 > 8.2 [5][15]
TMP778FRET AssayRORγt - SRC1 InteractionIC50 = 0.005 µM [6]
TMP920FRET AssayRORγt - SRC1 InteractionIC50 = 0.03 µM [6]

Note: pIC50 is the negative logarithm of the IC50 value in molar concentration. A higher pIC50 value indicates greater potency.

Detailed Experimental Protocol

This protocol outlines the steps for performing a TR-FRET assay to determine the IC50 value of this compound for the RORγt-coactivator interaction in a 384-well plate format.

Materials and Reagents

  • Protein : Purified, recombinant human RORγt-LBD with an N-terminal GST tag.

  • Coactivator Peptide : Fluorescein-labeled SRC1-2 peptide (or similar coactivator fragment).

  • Antibody : LanthaScreen™ Tb-anti-GST Antibody.

  • Test Compound : this compound, prepared as a serial dilution in DMSO.

  • Assay Buffer : TR-FRET buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT, 0.01% BSA).

  • Microplates : Low-volume, 384-well black polypropylene or polystyrene plates.

  • Plate Reader : A microplate reader capable of time-resolved fluorescence measurements (e.g., with excitation at ~340 nm and emission detection at ~495 nm and ~520 nm).

Experimental Workflow

FRET_Workflow start Start prep_reagents 1. Prepare Reagents - Serially dilute this compound in DMSO - Prepare master mixes of proteins and detection reagents start->prep_reagents dispense_compound 2. Dispense Compound - Add diluted this compound or DMSO (control) to 384-well plate prep_reagents->dispense_compound add_protein 3. Add RORγt-LBD - Add GST-RORγt-LBD to all wells dispense_compound->add_protein add_detection_mix 4. Add Detection Mix - Add mix of Tb-anti-GST Ab and Fluorescein-SRC1 peptide add_protein->add_detection_mix incubate 5. Incubate - Incubate plate at room temperature for 1-2 hours, protected from light add_detection_mix->incubate read_plate 6. Read Plate - Measure TR-FRET signal on a compatible plate reader incubate->read_plate analyze 7. Analyze Data - Calculate Emission Ratio (520nm/495nm) - Plot ratio vs. log[this compound] - Fit curve and determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for the RORγt TR-FRET inhibition assay.

Step-by-Step Procedure

  • Compound Preparation :

    • Prepare a serial dilution series of this compound in 100% DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:5 dilutions for a 10-point curve.

    • Transfer a small volume (e.g., 100 nL) of the diluted compounds and DMSO (for 0% and 100% inhibition controls) into the wells of a 384-well assay plate.

  • Reagent Preparation (Master Mixes) :

    • Prepare a master mix of GST-RORγt-LBD in assay buffer at 2X the final desired concentration.

    • Prepare a master mix of Tb-anti-GST antibody and Fluorescein-SRC1 peptide in assay buffer, each at 2X their final desired concentration. (Final concentrations must be optimized, but typical ranges are 1-5 nM for the antibody and 100-500 nM for the peptide and protein).

  • Assay Assembly :

    • Add the GST-RORγt-LBD master mix to all wells containing the test compound. Mix gently by shaking or centrifugation.

    • Add the antibody/peptide detection master mix to all wells. The final assay volume is typically 10-20 µL.

    • Final DMSO concentration in the assay should be kept low (≤ 1%) to avoid solvent effects.

  • Incubation :

    • Seal the plate to prevent evaporation.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light. This allows the binding reactions to reach equilibrium.

  • Data Acquisition :

    • Set up the TR-FRET plate reader with the appropriate settings (refer to instrument manual). General settings are:

      • Excitation Wavelength : 340 nm

      • Emission Wavelengths : 495 nm (Donor/Terbium) and 520 nm (Acceptor/Fluorescein)

      • Delay Time : 100 µs

      • Integration Time : 200 µs

    • Read the plate to obtain fluorescence intensity values for both emission channels.

  • Data Analysis :

    • Calculate the Emission Ratio : For each well, calculate the ratio of the acceptor signal to the donor signal (Intensity at 520 nm / Intensity at 495 nm). Using a ratio corrects for well-to-well variations and compound interference.

    • Normalize Data : Normalize the emission ratios to percent inhibition using the high (DMSO only) and low (e.g., a saturating concentration of a known inhibitor) controls.

      • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_low_control) / (Ratio_high_control - Ratio_low_control))

    • Generate IC50 Curve : Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine IC50 : Fit the data to a four-parameter logistic (sigmoidal dose-response) equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition.

References

Application Notes and Protocols: GSK805 in Experimental Models of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK805, a potent and selective inhibitor of Retinoic acid receptor-related orphan receptor gamma t (RORγt), in preclinical experimental models of colitis. This document includes detailed methodologies for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the colon and small intestine. The pathogenesis of IBD is complex and involves a dysregulated immune response to gut microbiota in genetically susceptible individuals. T helper 17 (Th17) cells, characterized by their production of pro-inflammatory cytokines such as Interleukin-17A (IL-17A), are key drivers of this inflammation. RORγt is the master transcriptional regulator for the differentiation of Th17 cells, making it a prime therapeutic target for IBD. This compound is an orally available small molecule inhibitor of RORγt-mediated transcription.

Mechanism of Action

This compound selectively inhibits the transcriptional activity of RORγt. This inhibition leads to a reduction in the differentiation and function of Th17 cells, thereby decreasing the production of IL-17A and other pro-inflammatory cytokines. A key feature of this compound is its selective action on Th17 cells while preserving the function of Type 3 Innate Lymphoid Cells (ILC3s), which are also RORγt-dependent but play a protective role in the gut by producing IL-22. This selectivity is crucial for maintaining gut homeostasis and avoiding potential complications associated with broad immunosuppression.

GSK805_Mechanism_of_Action cluster_0 Immune Cell Differentiation cluster_1 Cytokine Production cluster_2 Pathophysiological Outcome Naive_T_Cell Naive T Cell RORgt RORγt Naive_T_Cell->RORgt expresses Th17_Cell Th17 Cell RORgt->Th17_Cell drives differentiation IL17A IL-17A Th17_Cell->IL17A produces IL22_T IL-22 (from Th17) Th17_Cell->IL22_T produces ILC3 ILC3 IL22_I IL-22 (from ILC3) ILC3->IL22_I produces Inflammation Intestinal Inflammation IL17A->Inflammation promotes Gut_Homeostasis Gut Homeostasis & Repair IL22_I->Gut_Homeostasis promotes This compound This compound This compound->RORgt inhibits

Caption: Mechanism of action of this compound in modulating intestinal inflammation.

Efficacy Data in Experimental Colitis Models

This compound has demonstrated therapeutic efficacy in multiple mouse models of colitis. The data below summarizes the key findings.

Experimental ModelKey Parameters MeasuredVehicle ControlThis compound (10 mg/kg/day)Percentage Change
Il10-/- Spontaneous Colitis Fecal Lipocalin-2 (ng/g)HighReducedSignificant Reduction[1]
Colon Length (cm)ShortenedPreservedSignificant Preservation[1]
Histology ScoreSevere InflammationReduced InflammationSignificant Reduction[1]
IL-17A+ Th17 cells (%) in colonElevatedReducedSelective Reduction[1]
IL-17A+ ILC3s (%) in colonUnchangedUnchangedNo Effect[1]
CBir1 T Cell Transfer Colitis Fecal Lipocalin-2 (ng/g)HighReducedSignificant Reduction[1]
Colon Length (cm)ShortenedPreservedSignificant Preservation[1]
Histology ScoreSevere InflammationReduced InflammationSignificant Reduction[1]
Colonic CBir1-specific Th17 cells (%)ElevatedReducedSignificant Reduction (P < 0.01)[1]
IL-17A+ ILC3s (%) in colonUnchangedUnchangedNo Effect[1]
Citrobacter rodentium Infection IL-17A-producing Th17 cells in colon (%)ElevatedReducedSignificant Reduction[1]
IL-22-producing Th17 cells in colon (%)ElevatedReducedSignificant Reduction[1]
IL-17A-producing ILC3s in colon (%)UnchangedUnchangedNo Effect[1]
IL-22-producing ILC3s in colon (%)UnchangedUnchangedNo Effect[1]
Colon Length (cm)ShortenedIncreasedSignificant Increase[1]
Histology ScoreSevere Inflammation & DamageReducedSignificant Reduction[1]

Experimental Protocols

Detailed protocols for the induction and assessment of colitis in the experimental models where this compound has been evaluated are provided below.

Il10-/- Spontaneous Colitis Model

This model relies on the genetic deletion of the anti-inflammatory cytokine IL-10, leading to the spontaneous development of chronic enterocolitis, particularly when mice are housed in specific pathogen-free (SPF) conditions.

Protocol:

  • Animal Model: Il10-/- mice on a C57BL/6 background are typically used.

  • Housing: Mice are housed under SPF conditions. The composition of the gut microbiota can influence the severity and onset of colitis.

  • Disease Induction: Colitis develops spontaneously. Mice are aged to 10-12 weeks, a time point at which spontaneous colonic inflammation is consistently observed[1].

  • This compound Administration:

    • Prepare this compound solution in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).

    • Administer this compound orally at a dose of 10 mg/kg/day for a period of two weeks[1].

    • A vehicle control group should be run in parallel.

  • Monitoring and Assessment:

    • Monitor mice for clinical signs of colitis such as weight loss, hunched posture, and piloerection.

    • Collect fecal samples for the measurement of inflammatory markers like lipocalin-2 using ELISA.

    • At the end of the treatment period, euthanize the mice and collect the colon.

    • Measure the colon length from the cecum to the distal rectum.

    • Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

    • Isolate lamina propria lymphocytes from another portion of the colon for flow cytometric analysis of Th17 and ILC3 populations.

Il10_Colitis_Workflow Start Start House_Mice House Il10-/- mice in SPF conditions Start->House_Mice Age_Mice Age mice to 10-12 weeks (Spontaneous colitis develops) House_Mice->Age_Mice Group_Assignment Assign to treatment groups Age_Mice->Group_Assignment Vehicle_Treatment Administer Vehicle Control (daily for 2 weeks) Group_Assignment->Vehicle_Treatment GSK805_Treatment Administer this compound (10 mg/kg/day) (daily for 2 weeks) Group_Assignment->GSK805_Treatment Monitor Monitor clinical signs & collect fecal samples Vehicle_Treatment->Monitor GSK805_Treatment->Monitor Euthanize Euthanize at end of treatment Monitor->Euthanize Collect_Tissues Collect colon Euthanize->Collect_Tissues Assessments Perform assessments: - Colon length - Histology - Flow cytometry - Fecal lipocalin-2 Collect_Tissues->Assessments End End Assessments->End

Caption: Experimental workflow for the Il10-/- spontaneous colitis model.

CBir1 T Cell Transfer Colitis Model

This is a model of T cell-mediated colitis induced by the transfer of CD4+ T cells that are transgenic for a T cell receptor (TCR) recognizing the commensal bacterial flagellin, CBir1, into immunodeficient mice.

Protocol:

  • Animal Models:

    • Donor Mice: CBir1 TCR transgenic mice.

    • Recipient Mice: Rag1-/- mice, which lack mature T and B cells.

  • T Cell Isolation and Transfer:

    • Euthanize CBir1 transgenic mice and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Isolate CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS). For a more defined model, naive CD4+CD45RBhigh T cells can be sorted.

    • Inject 2 x 106 purified CD4+ T cells intravenously into recipient Rag1-/- mice[1].

  • Disease Development and Treatment:

    • Colitis typically develops 3 to 4 weeks after T cell transfer[1].

    • Once intestinal inflammation is established (e.g., confirmed by weight loss or endoscopy), begin treatment.

    • Administer this compound (10 mg/kg/day, orally) or vehicle for two weeks[1].

  • Assessment:

    • Monitor mice weekly for weight loss and clinical signs of colitis.

    • At the end of the study, perform the same assessments as described for the Il10-/- model (colon length, histology, flow cytometry of lamina propria lymphocytes, and fecal lipocalin-2).

CBir1_T_Cell_Transfer_Workflow Start Start Isolate_T_Cells Isolate CD4+ T cells from CBir1 transgenic mice Start->Isolate_T_Cells Transfer_T_Cells Inject 2 x 10^6 CD4+ T cells into Rag1-/- mice Isolate_T_Cells->Transfer_T_Cells Develop_Colitis Allow colitis to develop (3-4 weeks) Transfer_T_Cells->Develop_Colitis Group_Assignment Assign to treatment groups Develop_Colitis->Group_Assignment Vehicle_Treatment Administer Vehicle Control (daily for 2 weeks) Group_Assignment->Vehicle_Treatment GSK805_Treatment Administer this compound (10 mg/kg/day) (daily for 2 weeks) Group_Assignment->GSK805_Treatment Monitor Monitor clinical signs Vehicle_Treatment->Monitor GSK805_Treatment->Monitor Euthanize Euthanize at end of treatment Monitor->Euthanize Assessments Perform assessments: - Colon length - Histology - Flow cytometry - Fecal lipocalin-2 Euthanize->Assessments End End Assessments->End

Caption: Experimental workflow for the CBir1 T cell transfer colitis model.

Citrobacter rodentium-Induced Colitis Model

This model uses an enteric bacterial pathogen that induces a self-limiting colitis in mice, characterized by a strong Th17 response.

Protocol:

  • Bacterial Culture:

    • Streak Citrobacter rodentium from a frozen stock onto an LB agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into LB broth and grow overnight at 37°C with shaking.

  • Infection and Treatment:

    • Infect C57BL/6 mice by oral gavage with approximately 2.5 x 108 colony-forming units (CFU) of C. rodentium in 100 µL of PBS.

    • Begin daily oral administration of this compound (10 mg/kg) or vehicle one day prior to infection and continue for the duration of the experiment (typically 10 days)[1].

  • Assessment:

    • Monitor mice daily for weight loss and signs of distress.

    • At day 10 post-infection, euthanize the mice.

    • Collect the colon for length measurement and histological analysis.

    • Isolate lamina propria lymphocytes for flow cytometric analysis of Th1, Th17, and ILC3 populations.

    • The bacterial burden in the colon can be assessed by homogenizing a piece of colon tissue and plating serial dilutions on LB agar.

C_rodentium_Colitis_Workflow Start Start Culture_Bacteria Culture Citrobacter rodentium Start->Culture_Bacteria Group_Assignment Assign mice to treatment groups Culture_Bacteria->Group_Assignment Pre_Treatment_Vehicle Administer Vehicle Control (Day -1) Group_Assignment->Pre_Treatment_Vehicle Pre_Treatment_this compound Administer this compound (10 mg/kg) (Day -1) Group_Assignment->Pre_Treatment_this compound Infection Infect mice with C. rodentium (2.5 x 10^8 CFU, oral gavage) Pre_Treatment_Vehicle->Infection Pre_Treatment_this compound->Infection Continued_Treatment_Vehicle Continue daily Vehicle Control (for 10 days) Infection->Continued_Treatment_Vehicle Continued_Treatment_this compound Continue daily this compound (for 10 days) Infection->Continued_Treatment_this compound Monitor Monitor clinical signs Continued_Treatment_Vehicle->Monitor Continued_Treatment_this compound->Monitor Euthanize Euthanize at Day 10 Monitor->Euthanize Assessments Perform assessments: - Colon length - Histology - Flow cytometry - Bacterial burden Euthanize->Assessments End End Assessments->End

Caption: Experimental workflow for the Citrobacter rodentium-induced colitis model.

Conclusion

This compound demonstrates significant therapeutic potential in preclinical models of colitis by selectively targeting the pathogenic Th17 cell response while sparing the protective ILC3 population. The detailed protocols and compiled data provided in these application notes serve as a valuable resource for researchers investigating novel therapeutic strategies for IBD. The consistent efficacy of this compound across multiple, mechanistically distinct models of colitis supports the further development of RORγt inhibitors for the treatment of inflammatory bowel diseases.

References

Application Notes and Protocols for Oral Gavage Administration of GSK805 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the oral administration of GSK805, a potent and orally bioavailable RORγt (Retinoic acid receptor-related orphan receptor gamma t) inhibitor, in mouse models. This compound has been demonstrated to effectively suppress T helper 17 (Th17) cell differentiation and function, making it a valuable tool for studying Th17-mediated autoimmune and inflammatory diseases.

Introduction to this compound

This compound is a small molecule inverse agonist that targets RORγt, the master transcription factor for the differentiation of Th17 cells.[1][2] By inhibiting RORγt, this compound effectively downregulates the expression of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are key mediators in the pathogenesis of various autoimmune disorders.[3] Its oral bioavailability and central nervous system (CNS) penetrance make it a suitable compound for in vivo studies in mice.[4][5]

Mechanism of Action: RORγt Inhibition and Th17 Pathway

This compound exerts its therapeutic effects by directly binding to the ligand-binding domain of RORγt. This interaction prevents the recruitment of co-activators necessary for the transcription of RORγt target genes. The subsequent inhibition of the RORγt-dependent transcriptional network leads to a reduction in Th17 cell populations and their effector cytokines.

Below is a diagram illustrating the signaling pathway affected by this compound.

GSK805_Signaling_Pathway This compound Signaling Pathway cluster_0 T Helper Cell Differentiation cluster_1 RORγt Transcriptional Activity cluster_2 Downstream Effects Naive CD4+ T Cell Naive CD4+ T Cell Th17 Cell Th17 Cell Naive CD4+ T Cell->Th17 Cell TGF-β, IL-6, IL-23 RORgt RORγt IL-17A, IL-17F, IL-22 Gene Transcription IL-17A, IL-17F, IL-22 Gene Transcription RORgt->IL-17A, IL-17F, IL-22 Gene Transcription Binds to DNA Coactivators Co-activators Coactivators->RORgt Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production IL-17A, IL-17F, IL-22 Gene Transcription->Pro-inflammatory Cytokine Production This compound This compound This compound->RORgt Inhibits Inflammation Inflammation Pro-inflammatory Cytokine Production->Inflammation

Caption: this compound inhibits RORγt, blocking Th17 differentiation and pro-inflammatory cytokine production.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies involving the oral administration of this compound in mice.

Table 1: In Vivo Efficacy of this compound in Mouse Models

Mouse ModelThis compound DoseVehicleDosing RegimenKey FindingsReference
Experimental Autoimmune Encephalomyelitis (EAE)10 mg/kg/dayNot SpecifiedDaily oral gavageAmeliorated severity of EAE.[1]
Experimental Autoimmune Encephalomyelitis (EAE)30 mg/kg/dayNot SpecifiedDaily oral gavage for 14 daysStrongly inhibited Th17 cell responses in the CNS.[1][6]
Il10-/- mice (colitis model)10 mg/kg/dayDMSO in corn oilDaily oral gavage for 2 weeksReduced frequency of IL-17A+ Th17 cells and signs of inflammation.[7]
CBir1 T cell transfer (colitis model)10 mg/kg/dayDMSO in corn oilDaily oral gavage for 2 weeksSignificantly reduced colonic Th17 cells and inflammation.[7]
Bile duct-ligated BALB/c mice (cholestasis model)Not SpecifiedNot SpecifiedDaily oral administrationDecreased IL-23R, TNF-α, and IFN-γ expression in the liver.[8]

Table 2: In Vitro Potency of this compound

AssayTargetpIC50 / ConcentrationEffectReference
RORγ FRET assayRORγ8.4Inhibition of RORγ activity[4][9]
Th17 differentiation assayTh17 cells>8.2Inhibition of Th17 differentiation[4][9]
Intracellular cytokine stainingNaive CD4+ T cells0.5 µMComparable inhibition of IL-17 production to 2.5 µM of another RORγt inhibitor (TMP778)[1]
LX-2 hepatic stellate cellsAlpha-smooth muscle actin0.3 µMReduced expression[8]

Experimental Protocols

Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Alternative vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[6]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Vehicle Selection: A common vehicle for this compound is DMSO dissolved in corn oil.[7] An alternative formulation that may improve solubility and stability is also provided.

  • Calculation of Required Amount: Calculate the total amount of this compound and vehicle needed based on the number of mice, their average weight, the desired dose (e.g., 10 mg/kg), and the dosing volume (typically 5-10 mL/kg).

  • Dissolution of this compound:

    • For the DMSO/corn oil vehicle: First, dissolve the calculated amount of this compound powder in a small volume of DMSO. Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary. Then, add the corn oil to the final desired volume and vortex thoroughly to create a uniform suspension.

    • For the alternative vehicle: Sequentially add the solvents, ensuring the solution is as clear as possible before adding the next component.[6]

  • Storage: Prepare the dosing solution fresh daily if possible. If short-term storage is necessary, store protected from light at 4°C. Refer to the manufacturer's instructions for specific storage recommendations of the stock solution.[4]

Oral Gavage Procedure in Mice

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (flexible or rigid, 18-20 gauge for adult mice)

  • Syringes (1 mL)

  • Animal scale

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Handling and Restraint:

    • Weigh each mouse to determine the precise volume of the dosing solution to be administered.

    • Accustom the mice to handling before the procedure to minimize stress.

    • Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Fill the syringe with the correct volume of the this compound solution and attach the gavage needle.

    • Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.

    • Advance the needle until it reaches the stomach. The appropriate depth can be pre-measured against the mouse's body (from the tip of the nose to the last rib).

    • Slowly dispense the solution from the syringe.

    • Gently withdraw the gavage needle.

  • Post-Procedure Monitoring:

    • Monitor the mouse for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[10] If this occurs, the animal should be humanely euthanized.

    • Return the mouse to its cage and monitor for any adverse reactions.

Below is a diagram illustrating the experimental workflow for oral gavage administration of this compound in a mouse model of experimental autoimmune encephalomyelitis (EAE).

Gavage_Workflow Oral Gavage Workflow for this compound in EAE Mouse Model cluster_0 Preparation cluster_1 Animal Procedure cluster_2 Post-Administration Calculate Dose Calculate Dose Prepare this compound Solution Prepare this compound Solution Calculate Dose->Prepare this compound Solution Weigh Mouse Weigh Mouse Prepare this compound Solution->Weigh Mouse Restrain Mouse Restrain Mouse Weigh Mouse->Restrain Mouse Administer by Oral Gavage Administer by Oral Gavage Restrain Mouse->Administer by Oral Gavage Monitor for Distress Monitor for Distress Administer by Oral Gavage->Monitor for Distress Return to Cage Return to Cage Monitor for Distress->Return to Cage Daily Clinical Scoring Daily Clinical Scoring Return to Cage->Daily Clinical Scoring Endpoint Analysis Endpoint Analysis Daily Clinical Scoring->Endpoint Analysis

References

Troubleshooting & Optimization

Potential off-target effects of GSK805 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK805, a potent and orally bioavailable inhibitor of RORγt.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2] this compound inhibits the transcriptional activity of RORγt, leading to a reduction in the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17).[1][2]

Q2: What are the key on-target effects of this compound in immunological assays?

A2: The primary on-target effect of this compound is the suppression of Th17 cell differentiation and function.[1][3] This manifests as a dose-dependent decrease in IL-17A and IL-22 production by CD4+ T cells cultured under Th17-polarizing conditions.[4] In animal models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), this compound has been shown to ameliorate disease severity by reducing Th17 cell infiltration in the central nervous system.[1][3]

Q3: Does this compound affect other immune cell populations besides Th17 cells?

A3: this compound has been shown to have differential effects on various immune cell types. While it potently inhibits Th17 cells, studies have demonstrated that it preserves the function of Group 3 Innate Lymphoid Cells (ILC3s), which are also RORγt-dependent.[4] This selective inhibition is a critical consideration in experimental design, particularly in models of intestinal inflammation where ILC3s play a protective role.[4] this compound treatment did not alter the frequency of TNF-α+ T cells in EAE mice.[3]

Troubleshooting Guide

Issue 1: Inconsistent or no inhibition of IL-17 production in vitro.

  • Possible Cause 1: Suboptimal concentration of this compound.

    • Solution: Ensure you are using an appropriate concentration range. Effective concentrations in vitro have been reported to be in the range of 0.3 µM to 0.5 µM.[1][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Possible Cause 2: Issues with this compound stock solution.

    • Solution: this compound is typically dissolved in DMSO. Ensure the stock solution is properly prepared and stored. For in vivo experiments, it is recommended to prepare fresh solutions daily.[3]

  • Possible Cause 3: Ineffective Th17 polarizing conditions.

    • Solution: Verify the potency of your cytokines (e.g., TGF-β, IL-6, IL-23) and other reagents used for Th17 differentiation. Include positive controls (vehicle-treated cells) and negative controls (cells cultured in the absence of polarizing cytokines) to validate your assay.

Issue 2: Unexpected cytotoxicity observed in cell cultures.

  • Possible Cause 1: High concentration of this compound or DMSO.

    • Solution: High concentrations of any small molecule inhibitor can lead to off-target toxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold of this compound in your cells. Ensure the final concentration of the DMSO vehicle is not exceeding a level that is toxic to your cells (typically <0.1%).

  • Possible Cause 2: Cell-type specific sensitivity.

    • Solution: Different cell lines or primary cells may have varying sensitivities to this compound. If working with a new cell type, it is crucial to establish a non-toxic working concentration range.

Issue 3: In vivo experiments show limited efficacy or adverse effects.

  • Possible Cause 1: Inadequate dosing or administration route.

    • Solution: this compound is orally bioavailable.[1][3] For mouse models of EAE and colitis, daily oral administration of 10 mg/kg has been shown to be effective.[1][4] Ensure correct and consistent administration.

  • Possible Cause 2: Potential for off-target effects in specific disease models.

    • Solution: In a model of cholestatic liver disease, this compound was observed to increase aspartate aminotransferase (AST) and alanine aminotransferase (ALT) levels, suggesting potential liver effects.[5] It is important to monitor relevant physiological and biochemical parameters in your animal models to assess for any unexpected effects.

Quantitative Data Summary

ParameterValueCell/SystemReference
pIC50 (RORγ) 8.4Biochemical Assay[3]
pIC50 (Th17 Differentiation) >8.2In vitro cell assay[3]
Effective in vitro concentration 0.5 µMNaïve CD4+ T cells[1]
Effective in vivo dosage (EAE) 10 mg/kg (oral, daily)C57BL/6 mice[1][3]
Effective in vivo dosage (Colitis) 10 mg/kg (oral, daily)Il10-/- mice[4]

Experimental Protocols

1. In Vitro Th17 Differentiation Assay

  • Isolate naïve CD4+ T cells from the spleens and lymph nodes of mice.

  • Plate the cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.

  • Culture the cells in media supplemented with Th17-polarizing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, and anti-IL-4).

  • Add this compound (at desired concentrations) or vehicle (DMSO) to the respective wells at the time of cell plating.

  • Incubate the cells for 3-4 days.

  • Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

  • Perform intracellular staining for IL-17A and analyze by flow cytometry.[1]

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Immunize C57BL/6 mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA).

  • Administer pertussis toxin on day 0 and day 2 post-immunization.

  • Begin daily oral administration of this compound (e.g., 10 mg/kg) or vehicle starting from day 0.

  • Monitor mice daily for clinical signs of EAE and record disease scores.

  • At the end of the experiment, isolate mononuclear cells from the central nervous system (CNS) to analyze Th17 cell infiltration and cytokine production by flow cytometry.[1]

Visualizations

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Differentiation cluster_0 Th17 Polarizing Conditions cluster_1 Intracellular Signaling cluster_2 Gene Transcription cluster_3 Effector Function TGF-beta TGF-beta STAT3 STAT3 TGF-beta->STAT3 IL-6 IL-6 IL-6->STAT3 IL-23 IL-23 RORgt RORgt IL-23->RORgt Stabilizes STAT3->RORgt Induces Expression Il17a Il17a RORgt->Il17a Il17f Il17f RORgt->Il17f Il23r Il23r RORgt->Il23r IL-17A IL-17A Il17a->IL-17A IL-17F IL-17F Il17f->IL-17F Inflammation Inflammation IL-17A->Inflammation IL-17F->Inflammation This compound This compound This compound->RORgt Inhibits

Caption: RORγt signaling in Th17 differentiation and its inhibition by this compound.

experimental_workflow In Vitro this compound Experimental Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis isolate_cells Isolate Naive CD4+ T Cells plate_cells Plate Cells with Anti-CD3/CD28 isolate_cells->plate_cells prepare_reagents Prepare Th17 Polarizing Media prepare_reagents->plate_cells prepare_this compound Prepare this compound Stock Solution add_treatment Add this compound or Vehicle (DMSO) prepare_this compound->add_treatment plate_cells->add_treatment culture_cells Culture for 3-4 Days add_treatment->culture_cells restimulate Restimulate with PMA/Ionomycin culture_cells->restimulate stain Intracellular Staining for IL-17A restimulate->stain analyze Flow Cytometry Analysis stain->analyze

Caption: A typical workflow for testing this compound's effects on Th17 differentiation in vitro.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent/No IL-17 Inhibition check_concentration Is this compound concentration optimal? start->check_concentration check_reagents Are Th17 polarizing reagents active? check_concentration->check_reagents Yes dose_response Perform Dose-Response Curve check_concentration->dose_response No check_stock Is this compound stock solution viable? check_reagents->check_stock Yes validate_cytokines Validate Cytokines & Include Controls check_reagents->validate_cytokines No prepare_fresh_stock Prepare Fresh Stock Solution check_stock->prepare_fresh_stock No end Problem Resolved check_stock->end Yes dose_response->end validate_cytokines->end prepare_fresh_stock->end

Caption: A logic diagram for troubleshooting inconsistent in vitro experimental results with this compound.

References

Technical Support Center: GSK805 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK805 in in vivo efficacy studies. The information is tailored for scientists and drug development professionals to help ensure the successful design and execution of their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during in vivo studies with this compound.

Question Answer
1. Why am I not observing the expected therapeutic effect of this compound in my animal model? Several factors could contribute to a lack of efficacy. Dosage: Ensure you are using an effective dose. Published studies have shown efficacy at 10 mg/kg and 30 mg/kg administered orally once daily[1][2][3]. Formulation and Administration: this compound is orally bioavailable[1]. A common formulation involves dissolving this compound in DMSO and then administering it in corn oil via oral gavage[3]. Another suggested formulation for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline[2]. Improper formulation or administration can lead to poor absorption and reduced efficacy. Timing of Administration: The timing of drug administration relative to disease induction can be critical. In a model of experimental autoimmune encephalomyelitis (EAE), this compound was administered daily starting from day 0 of immunization[1]. Consider optimizing the treatment schedule for your specific model. Disease Model Specifics: The efficacy of this compound is dependent on the role of the Th17 pathway in your chosen disease model. This compound specifically targets RORγt, a key transcription factor for Th17 cell differentiation[1][4]. If the pathology in your model is not primarily driven by Th17 cells, the therapeutic effect of this compound may be limited.
2. I am observing unexpected toxicity or adverse effects in my study animals. What could be the cause? While this compound has been shown to be generally well-tolerated in some preclinical models, adverse effects can occur[5]. Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target activities that could contribute to toxicity[6]. High Dosage: The doses used in preclinical studies are often much higher than what would be used clinically[7]. The 30 mg/kg dose may be approaching the upper limit of tolerability in some models or strains. Consider performing a dose-range-finding study to determine the maximum tolerated dose in your specific animal model. Formulation Vehicle Effects: The vehicle used for administration (e.g., DMSO, corn oil) can sometimes cause adverse effects. It is crucial to include a vehicle-treated control group to distinguish between vehicle-related and compound-related toxicity. Animal Health Status: The overall health of the animals can influence their susceptibility to drug-induced toxicity. Ensure that your animals are healthy and free of underlying infections. In a study on cholestatic liver disease, this compound did not increase an animal distress score or cause substantial weight loss[5]. However, it did lead to an increase in aspartate aminotransferase and alanine aminotransferase activity in the blood[5].
3. How can I confirm that this compound is engaging its target in vivo? To confirm target engagement, you should assess the downstream effects of RORγt inhibition. Cytokine Analysis: Measure the levels of IL-17A and IL-22, key cytokines produced by Th17 cells. Successful target engagement should lead to a reduction in the frequency of IL-17A and IL-22-producing T cells[3]. Flow Cytometry: Isolate lymphocytes from relevant tissues (e.g., spleen, lymph nodes, site of inflammation) and use flow cytometry to quantify the percentage of Th17 cells (CD4+ IL-17A+)[1][3]. Gene Expression Analysis: Perform qPCR or RNA-seq on tissues of interest to look for downregulation of RORγt target genes[3].
4. What is the mechanism of action of this compound? This compound is a small molecule inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt)[1][2][4]. RORγt is a nuclear receptor and transcription factor that is essential for the differentiation and function of T helper 17 (Th17) cells[4]. By inhibiting RORγt, this compound suppresses the Th17 transcriptional network, leading to reduced production of pro-inflammatory cytokines such as IL-17A and IL-22[1][3]. This makes this compound a promising therapeutic candidate for Th17-mediated autoimmune and inflammatory diseases[1][4].

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with this compound.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

Treatment GroupDose (mg/kg, p.o.)Mean Clinical Score (Day 20 post-immunization)Reference
Vehicle-~3.5[1]
This compound10~1.5[1]
This compound30~1.0[1]

*p<0.01 compared to vehicle

Table 2: Effect of this compound on Th17 Cells in a Mouse Model of Intestinal Inflammation

Treatment GroupDose (mg/kg/day, p.o.)% of IL-17A+ TH17 cells in colonReference
Vehicle-~1.5[3]
This compound10~0.5**[3]

**P < 0.01 compared to vehicle

Experimental Protocols

1. In Vivo Efficacy Study in a Mouse EAE Model

  • Animal Model: C57BL/6 mice.

  • Disease Induction: Immunize mice with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) on day 0. Administer pertussis toxin on days 0 and 2.

  • Drug Administration:

    • Prepare this compound formulation (e.g., in corn oil).

    • Administer this compound orally (e.g., 10 mg/kg or 30 mg/kg) or vehicle daily starting from day 0.

  • Efficacy Readouts:

    • Monitor clinical signs of EAE daily and score on a scale of 0-5.

    • At the end of the study, isolate lymphocytes from the spinal cord and spleen.

    • Perform flow cytometry to analyze the frequency of Th17 (CD4+IL-17A+) and other T cell populations.

  • Reference: [1]

2. Formulation of this compound for Oral Administration

  • Method 1 (Corn Oil based):

    • Dissolve this compound in a minimal amount of DMSO.

    • Add the this compound/DMSO solution to corn oil to reach the final desired concentration.

    • Administer by oral gavage.

  • Reference: [3]

  • Method 2 (Aqueous based):

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to reach the final volume of 1 mL.

    • It is recommended to prepare this working solution fresh on the day of use.

  • Reference: [2]

Visualizations

RORgt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-b TGF-b TGF-bR TGF-bR TGF-b->TGF-bR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R SMADs SMADs TGF-bR->SMADs STAT3 STAT3 IL-6R->STAT3 IL-23R->STAT3 Stabilization RORgt RORgt SMADs->RORgt Differentiation STAT3->RORgt Differentiation Gene_Expression IL-17A, IL-17F, IL-22 Gene Expression RORgt->Gene_Expression Transcription This compound This compound This compound->RORgt Inhibition

Caption: RORγt signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Animal Model Selection disease_induction Disease Induction (e.g., EAE, Colitis) start->disease_induction treatment Treatment Initiation: This compound or Vehicle (Oral Gavage) disease_induction->treatment monitoring Daily Monitoring: Clinical Scores, Body Weight treatment->monitoring endpoint Endpoint: Tissue Collection (Spleen, LN, CNS, Colon) monitoring->endpoint analysis Analysis: - Flow Cytometry (Th17) - Cytokine Measurement - Histology endpoint->analysis data_interp Data Interpretation & Conclusion analysis->data_interp

Caption: General experimental workflow for in vivo efficacy studies of this compound.

troubleshooting_logic start Issue: Suboptimal Efficacy q1 Is the dose optimal? (10-30 mg/kg) start->q1 sol1 Action: Adjust Dose q1->sol1 No q2 Is the formulation correct? q1->q2 Yes a1_yes Yes a1_no No sol2 Action: Check Formulation Protocol q2->sol2 No q3 Is treatment timing appropriate? q2->q3 Yes a2_yes Yes a2_no No sol3 Action: Optimize Dosing Schedule q3->sol3 No q4 Is the model Th17-driven? q3->q4 Yes a3_yes Yes a3_no No sol4 Action: Re-evaluate Model Choice q4->sol4 No end_check Confirm Target Engagement: - pSTAT3 - IL-17 levels q4->end_check Yes a4_yes Yes a4_no No

Caption: Troubleshooting logic for suboptimal efficacy of this compound in vivo.

References

GSK805 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GSK805. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the proper handling and use of this compound in your experiments.

Summary of Storage and Stability Data

Proper storage is critical to maintain the integrity and activity of this compound. The following tables summarize the recommended storage conditions for both solid and solution forms of the compound.

Table 1: Storage Conditions for Solid this compound

TemperatureDurationSource
-20°C3 years[1]
4°C2 years[1]

Table 2: Storage Conditions for this compound Stock Solutions

SolventTemperatureDurationSource
DMSO-80°C2 years[1]
DMSO-20°C1 year[1]

Note: It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Solubility Data

The solubility of this compound in various common laboratory solvents is summarized below. It is crucial to use high-quality, anhydrous solvents, as the presence of moisture can affect the solubility and stability of the compound. For instance, hygroscopic DMSO can significantly impact the solubility of this compound.

Table 3: Solubility of this compound

SolventConcentrationSource
DMSO≥ 100 mg/mL (≥ 187.84 mM)[1]
DMF3 mg/mL
Ethanol50 mg/mL
DMSO:PBS (pH 7.2) (1:2)0.3 mg/mL

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound solutions.

Problem 1: Precipitation of this compound in aqueous solution.

  • Question: I observed precipitation after diluting my this compound stock solution in an aqueous buffer. What should I do?

  • Answer: this compound has low aqueous solubility. Precipitation can occur when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous medium.

    • Recommendation:

      • Decrease the final concentration: Try diluting your stock solution further into the aqueous buffer.

      • Use a co-solvent: For in vivo experiments, a common formulation includes co-solvents like PEG300 and Tween-80 to improve solubility. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

      • Sonication: Gentle sonication can help redissolve small amounts of precipitate.

      • Fresh Preparations: Prepare aqueous working solutions fresh before each experiment and do not store them.

Problem 2: Inconsistent experimental results.

  • Question: My experimental results with this compound are not reproducible. Could this be a stability issue?

  • Answer: Inconsistent results can stem from several factors related to the handling of this compound.

    • Recommendation:

      • Aliquot Stock Solutions: Avoid multiple freeze-thaw cycles of your main stock solution by preparing single-use aliquots.

      • Use Fresh DMSO: Ensure you are using anhydrous, high-quality DMSO for preparing your stock solutions, as moisture can impact the compound's stability.

      • Protect from Light: While specific photostability data is unavailable, it is good practice to protect solutions from direct light.

      • Confirm Concentration: If possible, verify the concentration of your stock solution spectrophotometrically, if a reference extinction coefficient is available.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound (≥ 100 mg/mL).

Q2: How should I store the solid this compound powder?

A2: The solid powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).

Q3: How many times can I freeze and thaw my this compound stock solution in DMSO?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles. You should prepare single-use aliquots of your stock solution to maintain its integrity.

Q4: Can I prepare a working solution of this compound in PBS?

A4: this compound has limited solubility in purely aqueous solutions like PBS. Direct dilution may lead to precipitation. A 1:2 mixture of DMSO:PBS (pH 7.2) has been reported to dissolve this compound at approximately 0.3 mg/mL. For cell-based assays, ensure the final DMSO concentration is compatible with your cells.

Q5: Is this compound sensitive to light?

A5: There is no specific information available on the photostability of this compound. However, as a general precaution for organic molecules, it is advisable to store solutions in light-protected vials and avoid unnecessary exposure to light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 532.36 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh 5.32 mg of this compound.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Mixing: Vortex or sonicate the solution gently until the compound is completely dissolved.

  • Storage: Store the stock solution at -80°C or -20°C in single-use aliquots.

Protocol 2: General Workflow for Assessing this compound Solution Stability

Since specific degradation pathways for this compound are not well-documented in the public domain, a general experimental workflow can be employed to assess its stability in a specific solvent or formulation.

  • Preparation: Prepare a fresh solution of this compound at a known concentration in the desired solvent system.

  • Initial Analysis: Immediately after preparation (T=0), analyze the solution using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection to determine the initial peak area or concentration.

  • Storage: Store aliquots of the solution under the desired storage conditions (e.g., different temperatures, light exposure).

  • Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week), retrieve an aliquot and re-analyze it using the same HPLC method.

  • Data Comparison: Compare the peak area of this compound at each time point to the initial measurement. A significant decrease in the peak area may indicate degradation. The appearance of new peaks could signify the formation of degradation products.

Visualizations

G cluster_prep Stock Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C or -20°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

G cluster_stability General Stability Assessment Workflow prep_solution Prepare this compound Solution initial_analysis T=0 Analysis (e.g., HPLC) prep_solution->initial_analysis store_conditions Store Aliquots under Test Conditions prep_solution->store_conditions compare Compare Results to T=0 initial_analysis->compare timepoint_analysis Analyze at Time Points (T=x) store_conditions->timepoint_analysis timepoint_analysis->compare conclusion Assess Stability compare->conclusion

Caption: General workflow for assessing this compound stability.

References

How to minimize variability in GSK805 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GSK805, a potent and selective RORγt inhibitor. Our aim is to help you minimize variability in your experiments and achieve robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and central nervous system (CNS) penetrant small molecule inhibitor of the Retinoic acid-related orphan receptor gamma t (RORγt). RORγt is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and inflammatory diseases. This compound functions by binding to the ligand-binding domain of RORγt, thereby inhibiting its transcriptional activity. This leads to a reduction in the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1][2]

Q2: What is the primary in vitro application of this compound?

A2: The primary in vitro application of this compound is to inhibit the differentiation of naïve CD4+ T cells into Th17 cells. This is typically assessed by measuring the decreased production of IL-17A and other Th17-associated cytokines.[1][3]

Q3: What is a typical effective concentration of this compound in in vitro assays?

A3: An effective concentration for this compound in in vitro Th17 differentiation assays is approximately 0.5 µM. At this concentration, it has been shown to cause a significant reduction in IL-17 production.[1][3] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Q5: Are there known off-target effects of this compound?

A5: While this compound is a selective inhibitor of RORγt, like any small molecule inhibitor, the potential for off-target effects exists, particularly at higher concentrations.[4] It is advisable to use the lowest effective concentration and include appropriate controls to monitor for any unintended effects. Some studies have shown that RORγt inhibitors can also impact Th1 cell populations and the expression of T-bet, the master regulator of Th1 cells, although this effect may be context-dependent.[5]

Troubleshooting Guides

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

Issue 1: Inconsistent or no inhibition of IL-17 production.

  • Q: I am not observing the expected inhibition of IL-17 production after treating my Th17 differentiating cells with this compound. What could be the cause?

    • A: Several factors could contribute to this issue:

      • Suboptimal this compound Concentration: The effective concentration of this compound can vary between different cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

      • Reagent Quality: Ensure the this compound powder and DMSO used for the stock solution are of high quality and not degraded.[3] Consider purchasing from a reputable supplier. Lot-to-lot variability of the compound can also be a factor.[6][7]

      • Cell Health and Density: The health and density of your primary T cells can significantly impact their differentiation potential and response to inhibitors. Ensure high cell viability (>90%) before starting the experiment and maintain consistent cell seeding densities.[8]

      • Th17 Differentiation Efficiency: If your control Th17 differentiation (without this compound) is suboptimal, the inhibitory effect of this compound may be difficult to observe. Optimize your Th17 polarization cocktail and culture conditions first.

      • Timing of this compound Addition: The timing of inhibitor addition can be critical. For Th17 differentiation assays, this compound should typically be added at the beginning of the culture period.[1]

Issue 2: High variability between replicate wells.

  • Q: I am seeing significant variability in IL-17 levels between my replicate wells treated with this compound. How can I reduce this?

    • A: High variability can be minimized by focusing on the following:

      • Pipetting Accuracy: Ensure accurate and consistent pipetting of cells, cytokines, and this compound. When preparing serial dilutions of this compound, ensure thorough mixing at each step.

      • Cell Seeding: Ensure a homogenous cell suspension before seeding to avoid clumps and uneven cell distribution in the wells.

      • Edge Effects: In multi-well plates, "edge effects" can lead to variability. To mitigate this, avoid using the outer wells of the plate for your experimental conditions or fill them with media to maintain a more uniform environment.

      • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control. High concentrations of DMSO can impact T cell activation and function.[9][10][11][12]

Issue 3: Unexpected cell toxicity.

  • Q: I am observing increased cell death in my cultures treated with this compound. What should I do?

    • A:

      • Confirm this compound Concentration: High concentrations of small molecule inhibitors can be toxic. Verify your stock solution concentration and dilution calculations. Perform a toxicity assay (e.g., using a viability dye like Propidium Iodide or a live/dead stain) to determine the cytotoxic concentration range of this compound for your cells.

      • DMSO Toxicity: The vehicle, DMSO, can also be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including your vehicle control.[9][10][11][12]

      • Purity of the Compound: Impurities in the this compound compound could contribute to toxicity. Ensure you are using a high-purity compound.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTargetCell TypeParameterValueReference
Th17 DifferentiationRORγtMurine naïve CD4+ T cellsEffective Concentration0.5 µM[1]
Th17 DifferentiationRORγtHuman peripheral blood CD4+ T cellsIC50 (IL-17A secretion)~56 nM (for a similar RORγt inhibitor)[13]
Biochemical AssayRORγt Ligand Binding DomainN/AIC50 (co-activator peptide displacement)~19 nM (for a similar RORγt inhibitor)[13]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

ApplicationCell TypeThis compound Concentration RangeFinal DMSO Concentration
Inhibition of Th17 DifferentiationPrimary Murine/Human T cells0.1 - 1 µM≤ 0.1%
RORγt Reporter AssayTransfected cell line0.01 - 1 µM≤ 0.1%

Experimental Protocols

Protocol 1: In Vitro Differentiation of Murine Th17 Cells and Inhibition by this compound

1. Isolation of Naïve CD4+ T Cells:

  • Isolate spleens and lymph nodes from C57BL/6 mice.

  • Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

  • Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) using a commercially available magnetic-activated cell sorting (MACS) kit, following the manufacturer's instructions.

  • Assess purity by flow cytometry; expect >90% purity.

2. Th17 Cell Differentiation:

  • Coat a 96-well flat-bottom plate with anti-CD3ε antibody (e.g., clone 145-2C11, 2 µg/mL) and anti-CD28 antibody (e.g., clone 37.51, 2 µg/mL) in PBS overnight at 4°C.

  • Wash the plate twice with sterile PBS.

  • Seed naïve CD4+ T cells at a density of 1-2 x 10^5 cells/well in 200 µL of complete RPMI-1640 medium.

  • Add the Th17 polarizing cytokine cocktail:

    • Recombinant murine IL-6 (20 ng/mL)

    • Recombinant human TGF-β1 (1 ng/mL)

    • Anti-IFN-γ antibody (10 µg/mL)

    • Anti-IL-4 antibody (10 µg/mL)

  • For this compound treatment, add the desired concentration of this compound (e.g., a final concentration of 0.5 µM) or an equivalent volume of DMSO as a vehicle control at the time of cell seeding.

  • Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

Protocol 2: Intracellular Cytokine Staining for IL-17A

  • After the differentiation period, re-stimulate the cells for 4-5 hours with:

    • Phorbol 12-myristate 13-acetate (PMA) (50 ng/mL)

    • Ionomycin (500 ng/mL)

    • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

  • Stain for surface markers (e.g., CD4) for 30 minutes at 4°C.

  • Wash the cells.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Stain for intracellular IL-17A (e.g., with a fluorescently labeled anti-IL-17A antibody) for 30 minutes at 4°C.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer and analyze the percentage of CD4+IL-17A+ cells.

Mandatory Visualization

RORgt_Signaling_Pathway This compound Mechanism of Action TGFb TGF-β Naive_T_Cell Naïve CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 Naive_T_Cell->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation RORgt_mRNA RORγt mRNA pSTAT3->RORgt_mRNA Transcription RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Translation Th17_Cell Th17 Cell RORgt_Protein->Th17_Cell Differentiation IL17 IL-17 Th17_Cell->IL17 Secretion Inflammation Inflammation IL17->Inflammation This compound This compound This compound->RORgt_Protein Inhibition Experimental_Workflow General Experimental Workflow for this compound In Vitro Studies cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate_Cells Isolate Naïve CD4+ T Cells Seed_Cells Seed Cells with Th17 Polarizing Conditions Isolate_Cells->Seed_Cells Prepare_this compound Prepare this compound Stock Solution Add_this compound Add this compound or Vehicle Control Prepare_this compound->Add_this compound Seed_Cells->Add_this compound Incubate Incubate for 3-4 Days Add_this compound->Incubate Restimulate Restimulate Cells (PMA/Ionomycin) Incubate->Restimulate qPCR qPCR for Target Genes (Optional) Incubate->qPCR Stain_Cells Intracellular Cytokine Staining Restimulate->Stain_Cells Flow_Cytometry Flow Cytometry Analysis Stain_Cells->Flow_Cytometry Troubleshooting_Workflow Troubleshooting Flowchart for this compound Experiments Start Inconsistent/No Inhibition of IL-17 Check_Concentration Is this compound concentration optimized? Start->Check_Concentration Optimize_Concentration Perform Dose-Response Experiment Check_Concentration->Optimize_Concentration No Check_Reagents Are reagents (this compound, DMSO) of high quality and stored properly? Check_Concentration->Check_Reagents Yes Optimize_Concentration->Check_Reagents New_Reagents Use fresh, high-purity reagents Check_Reagents->New_Reagents No Check_Cells Are cells healthy and at the correct density? Check_Reagents->Check_Cells Yes New_Reagents->Check_Cells Optimize_Culture Optimize cell culture conditions Check_Cells->Optimize_Culture No Check_Controls Is the vehicle control (DMSO) showing expected results? Check_Cells->Check_Controls Yes Optimize_Culture->Check_Controls Troubleshoot_DMSO Check final DMSO concentration and potential toxicity Check_Controls->Troubleshoot_DMSO No Success Problem Resolved Check_Controls->Success Yes Troubleshoot_DMSO->Success

References

Technical Support Center: GSK805 and Nuclear Receptor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GSK805. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the off-target effects of this compound on nuclear receptors.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound against other nuclear receptors like PPARs, LXR, FXR, and RXR?

A: this compound is a potent and selective inverse agonist of Retinoid-related Orphan Receptor Gamma t (RORγt).[1][2] While the primary focus of published research has been on its high affinity for RORγt, detailed quantitative data on its specific off-target effects against a broad panel of other nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptor (LXR), Farnesoid X Receptor (FXR), and Retinoid X Receptor (RXR), is not extensively available in the public domain.

For similar RORγt inhibitors that were developed alongside this compound, such as TMP778 and TMP920, it has been reported that the half-maximal inhibitory concentration (IC50) in luciferase assays for 22 other nuclear receptors was greater than 10 μM, suggesting a high degree of selectivity for RORγt.[1] It is plausible that this compound exhibits a similar selectivity profile, but direct experimental evidence is required for confirmation.

Q2: My experiment suggests a potential off-target effect of this compound on a nuclear receptor other than RORγt. What could be the reason?

A: While this compound is designed to be selective, several factors could contribute to apparent off-target effects in your experiments:

  • High Concentrations: Using this compound at concentrations significantly higher than its reported pIC50 values for RORγt (8.4 and >8.2) may lead to interactions with lower-affinity targets.[2]

  • Cellular Context: The expression levels of different nuclear receptors and their co-regulators can vary between cell lines and tissues. A high expression level of a potential off-target receptor in your specific experimental system could make it more susceptible to interaction with this compound.

  • Indirect Effects: this compound's primary effect on RORγt can lead to downstream changes in signaling pathways that may indirectly influence the activity of other nuclear receptors.

  • Compound Purity: Ensure the purity of your this compound sample, as impurities could be responsible for the observed effects.

Q3: How can I experimentally determine the selectivity of this compound against other nuclear receptors in my lab?

A: A common and effective method to determine the selectivity of a compound against a panel of nuclear receptors is a cell-based reporter gene assay, such as a luciferase or fluorescent protein reporter assay.[3][4][5] This involves co-transfecting cells with a plasmid encoding the ligand-binding domain of the nuclear receptor of interest fused to a DNA-binding domain (like GAL4), and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that DNA-binding domain. The activity of the nuclear receptor is then measured by the level of luciferase expression.

By testing a range of this compound concentrations against different nuclear receptors in this system, you can determine the IC50 or EC50 values and directly compare them to that of RORγt.

Troubleshooting Guide for Nuclear Receptor Reporter Assays

This guide addresses common issues encountered during in-house selectivity screening of this compound.

Issue Possible Cause Troubleshooting Steps
Weak or No Signal - Low transfection efficiency.- Weak promoter in the reporter construct.- Reagent degradation.- Optimize the DNA-to-transfection reagent ratio.- Use a positive control for transfection (e.g., a GFP-expressing plasmid).- Consider using a stronger promoter in your reporter construct.- Ensure luciferase substrates and other reagents are properly stored and not expired.[6]
High Background Signal - Constitutive activity of the nuclear receptor.- "Leaky" promoter in the reporter plasmid.- Use a reporter plasmid with a low-background promoter.- For receptors with high basal activity, you may need to measure the inhibitory effect in the presence of a known agonist.- Use white, opaque plates to reduce background luminescence from adjacent wells.[6]
High Variability Between Replicates - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the plate.- Ensure a homogenous cell suspension before seeding.- Use a multichannel pipette for reagent addition.- Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Unexpected Agonist/Antagonist Activity - Compound cytotoxicity at high concentrations.- Off-target effects on the reporter system itself.- Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your reporter assay.- Run a control with a reporter plasmid that lacks the nuclear receptor response element to check for non-specific effects on the reporter gene.

Data Presentation

Should you perform a selectivity panel for this compound, the data can be effectively summarized in a table for clear comparison. Below is a template illustrating how such data could be presented.

Table 1: Hypothetical Selectivity Profile of this compound against a Panel of Nuclear Receptors

Nuclear ReceptorAssay TypeAgonist IC50 (μM)Antagonist IC50 (μM)
RORγt Luciferase Reporter N/A 0.004
PPARαLuciferase Reporter> 10> 10
PPARγLuciferase Reporter> 10> 10
PPARδLuciferase Reporter> 10> 10
LXRαLuciferase Reporter> 10> 10
LXRβLuciferase Reporter> 10> 10
FXRLuciferase Reporter> 10> 10
RXRαLuciferase Reporter> 10> 10

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

Key Experiment: Nuclear Receptor Luciferase Reporter Assay

This protocol outlines a general procedure for assessing the effect of this compound on the activity of various nuclear receptors using a dual-luciferase reporter system.[4][7]

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells into 96-well white, clear-bottom plates at a density of 2 x 10^4 cells per well and incubate for 24 hours.

2. Transfection:

  • Prepare a transfection mix containing:

    • Expression plasmid for the GAL4-Nuclear Receptor-LBD fusion protein.

    • Reporter plasmid with a GAL4 upstream activation sequence (UAS) driving firefly luciferase expression.

    • A control plasmid constitutively expressing Renilla luciferase (for normalization).

  • Use a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.

  • Incubate the cells with the transfection mix for 4-6 hours.

3. Compound Treatment:

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • After removing the transfection mix, add the this compound dilutions to the cells. Include a vehicle control (e.g., 0.1% DMSO).

  • For antagonist assays, add a known agonist for the specific nuclear receptor at its EC50 concentration along with this compound.

  • Incubate for 16-24 hours.

4. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

  • Determine the IC50 or EC50 values using a non-linear regression analysis.

Visualizations

Experimental_Workflow_for_Nuclear_Receptor_Selectivity_Assay cluster_prep Preparation cluster_transfection Transfection cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HEK293T) seeding 2. Cell Seeding (96-well plate) cell_culture->seeding transfection 3. Transfection seeding->transfection plasmids Plasmid Mix - GAL4-NR-LBD - UAS-Luciferase - Renilla Control plasmids->transfection treatment 4. Compound Incubation (16-24h) transfection->treatment compound This compound Serial Dilution compound->treatment luciferase_assay 5. Dual-Luciferase Assay treatment->luciferase_assay data_analysis 6. Data Analysis (IC50/EC50 Determination) luciferase_assay->data_analysis

Caption: Workflow for determining this compound selectivity using a nuclear receptor reporter assay.

Nuclear_Receptor_Reporter_Assay_Signaling_Pathway cluster_cell Cell cluster_nucleus This compound This compound NR_LBD Nuclear Receptor Ligand-Binding Domain (LBD) This compound->NR_LBD Binds/Inhibits Fusion_Protein GAL4-NR-LBD Fusion Protein GAL4_DBD GAL4 DNA-Binding Domain (DBD) Nucleus Nucleus Fusion_Protein->Nucleus Translocation UAS UAS Fusion_Protein->UAS Binds to Luciferase Luciferase Gene Light Light Signal Luciferase->Light Expression & Activity

Caption: Signaling pathway of a GAL4-based nuclear receptor luciferase reporter assay.

References

Validation & Comparative

Comparative Analysis of RORγt Inhibitors: GSK805 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases due to its pivotal role in the differentiation and function of T helper 17 (Th17) cells.[1] These cells are key drivers of inflammation through their production of cytokines such as Interleukin-17 (IL-17).[1] Consequently, the development of small molecule inhibitors of RORγt is an area of intense research. This guide provides a comparative overview of GSK805, a potent RORγt inhibitor, against other notable inhibitors such as TMP778, VTP-43742, and BI 730357, with a focus on their performance backed by experimental data.

In Vitro Potency: A Head-to-Head Comparison

The potency of RORγt inhibitors is a key determinant of their potential therapeutic efficacy. This is often assessed through biochemical assays like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which measures the inhibitor's ability to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.[2][3] Cellular assays, on the other hand, evaluate the inhibitor's activity in a more biologically relevant context, such as the inhibition of IL-17 production in primary human T cells.

Below is a summary of the in vitro potency of this compound and its comparators.

InhibitorAssay TypeTargetIC50 / pIC50Reference
This compound TR-FRETRORγpIC50 = 8.4[4][5]
Th17 Cell Assay (IL-17 Inhibition)---pIC50 > 8.2[4][5]
TMP778 TR-FRETRORγtIC50 = 5 nM[2]
RORγ Luciferase Reporter AssayRORγIC50 = 17 nM[2]
IL-17F Promoter Assay (Jurkat cells)RORγIC50 = 63 nM[6]
VTP-43742 ---RORγtIC50 = 17 nM[7][8]
---RORγtKi = 3.5 nM[7][8]
BI 730357 RORγ Reporter Gene AssayRORγIC50 = 410 nM (for precursor compound 18)[9]
Th17 IL-17 Assay---IC50 = 200 nM (for precursor compound 18)[9]

Cellular Activity and Selectivity

Beyond raw potency, the activity of these inhibitors in cellular models and their selectivity for RORγt over other related receptors (RORα and RORβ) are crucial for predicting their in vivo effects and potential off-target toxicities.

InhibitorCellular EffectSelectivityKey FindingsReference
This compound Potent inhibition of Th17 cell differentiation and IL-17 production.Information not explicitly found in searches.Orally bioavailable and CNS penetrant. At 0.5 μM, showed comparable IL-17 inhibition to 2.5 μM of TMP778.[2][4][10]
TMP778 Strong inhibition of Th17 cell generation and IL-17 production from differentiated Th17 cells.~100-fold higher IC50 for RORα and RORβ in luciferase assays.Potently ameliorates experimental autoimmune encephalomyelitis (EAE). Unexpectedly found to also inhibit IFN-γ production and reduce Th1 cell populations in vivo.[2][11][12]
VTP-43742 Inhibits Th17 differentiation and IL-17A secretion from mouse splenocytes (IC50 = 57 nM) and human PBMCs (IC50 = 18 nM).>1000-fold selectivity versus RORα and RORβ.Orally active. Phase II trials for psoriasis were terminated due to liver toxicity concerns.[1][7][8][13]
BI 730357 Moderate efficacy in reducing plaque psoriasis in Phase II clinical trials.Information not explicitly found in searches.Oral administration showed a dose-dependent reduction in PASI scores. Long-term extension trial was discontinued due to limited efficacy and nonhuman carcinogenicity study concerns.[1][14]

RORγt Signaling Pathway and Inhibitor Action

The differentiation of naïve CD4+ T cells into Th17 cells is driven by a specific cytokine milieu, primarily TGF-β and IL-6, which leads to the expression and activation of RORγt. RORγt then acts as a master transcriptional regulator, driving the expression of genes encoding for pro-inflammatory cytokines like IL-17A, IL-17F, and IL-22. RORγt inhibitors typically function by binding to the ligand-binding domain of the receptor, preventing the recruitment of coactivators necessary for transcriptional activation.

RORgt_Signaling_Pathway cluster_cell Naïve T Cell Cytokines TGF-β, IL-6, IL-23 STAT3 STAT3 Cytokines->STAT3 activate TCR_Signal TCR Signaling RORgt_Expression RORγt Expression TCR_Signal->RORgt_Expression Naive_T_Cell Naïve CD4+ T Cell Th17_Differentiation Th17 Cell Differentiation STAT3->RORgt_Expression induce RORgt_Protein RORγt Protein RORgt_Expression->RORgt_Protein RORgt_Protein->Th17_Differentiation drive RORgt_Inhibitors This compound, TMP778, etc. RORgt_Inhibitors->RORgt_Protein inhibit IL17_Production IL-17A, IL-17F, IL-22 Production Th17_Differentiation->IL17_Production leads to Inflammation Inflammation IL17_Production->Inflammation

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental Methodologies

Objective comparison of inhibitor performance relies on standardized and well-defined experimental protocols. Below are outlines for two key assays used in the characterization of RORγt inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the ability of a compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a coactivator peptide.

TR_FRET_Workflow Start Start Plate_Compound Plate test compound (e.g., this compound) Start->Plate_Compound Add_RORgt Add GST-tagged RORγt-LBD Plate_Compound->Add_RORgt Add_Reagents Add Terbium-labeled anti-GST antibody and Fluorescein-labeled coactivator peptide Add_RORgt->Add_Reagents Incubate Incubate at room temperature Add_Reagents->Incubate Read_FRET Read TR-FRET signal (Excitation at 340nm, Emission at 520nm & 495nm) Incubate->Read_FRET Analyze Calculate Emission Ratio & Determine IC50 Read_FRET->Analyze End End Analyze->End

Caption: Workflow for a typical RORγt TR-FRET assay.

Detailed Protocol:

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense into a 384-well assay plate.

  • Reagent Preparation: Prepare a solution containing GST-tagged RORγt-LBD. Prepare a separate mix of Terbium-labeled anti-GST antibody and a fluorescein-labeled coactivator peptide (e.g., SRC1-derived).

  • Assay Reaction: Add the RORγt-LBD solution to the wells containing the test compounds. Following a brief incubation, add the antibody/coactivator peptide mix.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the terbium donor at approximately 340 nm and measure the emission from both the terbium donor (at ~495 nm) and the fluorescein acceptor (at ~520 nm) after a time delay (e.g., 100 µs).

  • Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. Plot the emission ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Th17 Cell Differentiation Assay

This cell-based assay assesses the ability of an inhibitor to prevent the differentiation of naïve CD4+ T cells into IL-17-producing Th17 cells.

Detailed Protocol:

  • Cell Isolation: Isolate naïve CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy human donors or from the spleens of mice.

  • Cell Culture: Culture the naïve CD4+ T cells under Th17-polarizing conditions. This typically includes anti-CD3 and anti-CD28 antibodies for T cell activation, along with a cocktail of cytokines such as TGF-β, IL-6, IL-1β, and IL-23, and anti-IFN-γ and anti-IL-4 antibodies to block other differentiation pathways.

  • Compound Treatment: Add the test inhibitors at various concentrations to the cell cultures at the initiation of differentiation.

  • Incubation: Incubate the cells for a period of 3-6 days to allow for differentiation.

  • Restimulation and Cytokine Staining: In the final hours of culture, restimulate the cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This allows for the intracellular accumulation of cytokines.

  • Flow Cytometry: Stain the cells for surface markers (e.g., CD4) and then fix, permeabilize, and stain for intracellular IL-17A.

  • Data Analysis: Analyze the percentage of CD4+ T cells that are positive for IL-17A using a flow cytometer. Calculate the IC50 value of the inhibitor for the reduction of the IL-17A+ cell population.

Concluding Remarks

The available data indicates that this compound is a highly potent RORγt inhibitor, demonstrating comparable or even superior cellular activity to TMP778 at lower concentrations.[2][10] Its oral bioavailability and CNS penetrance are advantageous properties for a potential therapeutic agent.[4][5] However, the landscape of RORγt inhibitors is not without its challenges. The clinical development of VTP-43742 and BI 730357 was halted due to safety concerns and limited efficacy, respectively, highlighting the hurdles in translating potent in vitro activity into safe and effective therapies.[1][13][14] The unexpected effect of TMP778 on Th1 cells also underscores the importance of thorough in vivo characterization to understand the full biological impact of these inhibitors.[11][12]

Future research will need to focus not only on optimizing the potency and selectivity of RORγt inhibitors but also on achieving a favorable safety profile to unlock the full therapeutic potential of targeting this critical pathway in autoimmune and inflammatory diseases.

References

A Comparative Analysis of GSK805 and VPR-254: Efficacy as RORγt Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of two prominent RORγt inhibitors, GSK805 and VPR-254. This document summarizes key experimental data, details relevant methodologies, and visualizes associated biological pathways to facilitate an informed evaluation of these compounds.

Both this compound and VPR-254 are small molecule inhibitors of the Retinoic acid receptor-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of pro-inflammatory T helper 17 (Th17) cells. By targeting RORγt, these compounds aim to suppress the production of inflammatory cytokines, such as Interleukin-17 (IL-17), and thereby offer therapeutic potential for a range of autoimmune and inflammatory diseases.

Quantitative Efficacy Data

ParameterThis compoundVPR-254Assay Type
RORγ Inhibition pIC50: 8.4[1][2]IC50: 0.28 µM[3]FRET Assay[2] / Reporter Gene Assay[3]
Th17 Cell Differentiation Inhibition pIC50: >8.2[1][2]-Not Specified
IL-17 Production Inhibition ~500 nM[2]IC50: 0.60 µM (from human PBMCs)[3]In vitro cell-based assay

In Vivo and Ex Vivo Efficacy

Both this compound and VPR-254 have demonstrated efficacy in preclinical models of inflammatory diseases.

A study directly comparing the two compounds in an ex vivo model of Dextran Sulfate Sodium (DSS)-induced colitis found that both this compound and VPR-254, in a concentration range of 0.5 to 5 µM, reduced both basal and cytokine-stimulated IL-17 secretion from colonic strips.[3] Notably, VPR-254 at concentrations of 0.05 or 0.5 µM significantly inhibited IL-21 secretion to a level comparable to that of this compound.[3]

Individually, this compound has been shown to be orally bioavailable and effective in murine models of experimental autoimmune encephalomyelitis (EAE) and colitis.[2][4] VPR-254 has also demonstrated efficacy in various murine models of inflammatory bowel disease (IBD), including DSS-induced colitis, Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis, and anti-CD40 antibody-induced colitis.[5]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the RORγt signaling pathway in Th17 cell differentiation and a general workflow for evaluating RORγt inhibitors.

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Differentiation TGFb TGF-β STAT3 STAT3 TGFb->STAT3 IL6 IL-6 IL6->STAT3 RORgt_mRNA RORγt mRNA STAT3->RORgt_mRNA IRF4 IRF4 IRF4->RORgt_mRNA RORgt_Protein RORγt Protein RORgt_mRNA->RORgt_Protein Th17_Differentiation Th17 Differentiation RORgt_Protein->Th17_Differentiation IL17 IL-17 Th17_Differentiation->IL17 IL21 IL-21 Th17_Differentiation->IL21 IL22 IL-22 Th17_Differentiation->IL22 Inhibitor This compound / VPR-254 Inhibitor->RORgt_Protein

Caption: RORγt Signaling Pathway in Th17 Differentiation.

Experimental_Workflow Experimental Workflow for RORγt Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay RORγt Binding Assay (e.g., FRET) Cell_Assay Th17 Differentiation Assay Binding_Assay->Cell_Assay Cytokine_Analysis Cytokine Measurement (e.g., ELISA, Flow Cytometry) Cell_Assay->Cytokine_Analysis Animal_Model Disease Model (e.g., EAE, Colitis) Cytokine_Analysis->Animal_Model Treatment Compound Administration Animal_Model->Treatment Efficacy_Assessment Clinical & Histological Assessment Treatment->Efficacy_Assessment PK_PD Pharmacokinetics & Pharmacodynamics Treatment->PK_PD

Caption: Experimental Workflow for RORγt Inhibitor Evaluation.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the evaluation of this compound and VPR-254. Specific parameters may vary between individual studies.

RORγt Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay is designed to measure the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

  • Reagents and Materials:

    • Recombinant RORγt-LBD, often tagged (e.g., with GST).

    • A fluorescently labeled coactivator peptide (e.g., SRC1-2) that binds to the RORγt-LBD. The donor fluorophore (e.g., terbium) is typically on the antibody binding the LBD tag, and the acceptor fluorophore (e.g., fluorescein) is on the coactivator peptide.

    • Test compounds (this compound or VPR-254) at various concentrations.

    • Assay buffer and microplates suitable for fluorescence measurements.

  • Procedure:

    • The RORγt-LBD is incubated with the fluorescently labeled coactivator peptide in the assay buffer.

    • Test compounds are added to the mixture at a range of concentrations.

    • The reaction is incubated to allow for binding equilibrium to be reached.

    • The FRET signal is measured using a plate reader capable of time-resolved fluorescence. Excitation of the donor fluorophore will result in emission from the acceptor fluorophore if they are in close proximity (i.e., if the coactivator is bound to the LBD).

    • Inhibition of the RORγt-coactivator interaction by the test compound leads to a decrease in the FRET signal.

    • The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the F-signal, is calculated from the dose-response curve.

Th17 Cell Differentiation Assay

This assay assesses the ability of a compound to inhibit the differentiation of naive CD4+ T cells into Th17 cells.

  • Cell Isolation:

    • Naive CD4+ T cells are isolated from mouse spleens and lymph nodes or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation:

    • Isolated naive CD4+ T cells are cultured in appropriate media.

    • Th17 differentiation is induced by adding a cocktail of cytokines, typically including TGF-β and IL-6. Anti-IFN-γ and anti-IL-4 antibodies are often included to prevent differentiation into other T helper subsets.

    • Test compounds (this compound or VPR-254) are added to the culture at various concentrations at the time of differentiation induction.

  • Analysis of Differentiation:

    • After a period of incubation (typically 3-5 days), the cells are harvested.

    • Th17 differentiation is assessed by measuring the expression of key markers:

      • Intracellular Staining for IL-17A: Cells are stimulated to produce cytokines (e.g., with PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A). The cells are then fixed, permeabilized, and stained with an anti-IL-17A antibody for analysis by flow cytometry.

      • RORγt Expression: The expression of the master transcription factor RORγt can be measured at the mRNA level by qRT-PCR or at the protein level by intracellular staining and flow cytometry.

    • The percentage of IL-17A-producing cells or the level of RORγt expression in the presence of the inhibitor is compared to a vehicle control to determine the inhibitory effect.

Murine Colitis Model (DSS-Induced)

This in vivo model is used to evaluate the efficacy of a compound in a model of inflammatory bowel disease.

  • Induction of Colitis:

    • Colitis is induced in mice (e.g., C57BL/6 strain) by administering Dextran Sulfate Sodium (DSS) in their drinking water for a defined period (e.g., 5-7 days). The concentration of DSS can be varied to induce acute or chronic colitis.

  • Compound Administration:

    • The test compound (this compound or VPR-254) is administered to the mice, typically via oral gavage or intraperitoneal injection, starting before, during, or after the DSS administration, depending on the study design (prophylactic or therapeutic). A vehicle control group is also included.

  • Assessment of Disease Activity:

    • Mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is calculated based on these parameters.

  • Histological Analysis:

    • At the end of the study, mice are euthanized, and their colons are collected.

    • The length of the colon is measured (colon shortening is a sign of inflammation).

    • Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for histological evaluation of inflammation, including immune cell infiltration, epithelial damage, and crypt loss.

  • Cytokine Analysis:

    • Colon tissue can be cultured ex vivo to measure the spontaneous or stimulated secretion of inflammatory cytokines like IL-17 into the culture medium by ELISA.

    • Alternatively, immune cells can be isolated from the colonic lamina propria and analyzed for cytokine production by flow cytometry.

Conclusion

Both this compound and VPR-254 are potent inhibitors of the RORγt/Th17 pathway with demonstrated efficacy in preclinical models of inflammatory diseases. While the available data suggests both compounds are effective, a direct comparison of their in vitro potency is challenging due to the use of different assay formats in the published literature. The ex vivo data from the colitis model indicates comparable activity in reducing IL-17 and IL-21 secretion. The choice between these compounds for further research and development may depend on other factors such as their pharmacokinetic profiles, safety, and specific indications of interest. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative therapeutic potential.

References

GSK805: A Comparative Guide to its RORγt Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of GSK805, a potent and orally active inverse agonist of the Retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a master transcription factor crucial for the differentiation of pro-inflammatory T helper 17 (Th17) cells, making it a prime therapeutic target for a range of autoimmune and inflammatory diseases. This document compares this compound's performance with other notable RORγt inhibitors, supported by experimental data, and details the methodologies for key validation assays.

Comparative Analysis of RORγt Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized RORγt inhibitors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to potential variations in experimental conditions.

Compound Assay Type Target Potency (IC50 / pIC50) Selectivity vs. RORα Selectivity vs. RORβ Reference
This compound FRET AssayRORγtpIC50 = 8.4Data Not AvailableData Not Available[1]
Th17 DifferentiationIL-17 ProductionpIC50 > 8.2Not ApplicableNot Applicable[1]
TMP778 FRET AssayRORγtIC50 = 7 nM~100-fold~100-fold[2][3]
Reporter Gene AssayRORγtIC50 = 17 nMIC50 = 1.24 µMIC50 = 1.39 µM[2]
Th17 DifferentiationIL-17 ProductionIC50 = 30 nMNot ApplicableNot Applicable[3]
TAK-828F Binding AssayRORγtIC50 = 1.9 nM>5000-fold>5000-fold[4]
Reporter Gene AssayRORγtIC50 = 6.1 nM>1000-fold>1000-fold[4][5][6]
JNJ-61803534 Reporter Gene AssayRORγtIC50 = 9.6 nMHighly Selective (>2 µM)Highly Selective (>2 µM)[7][8][9]
VTP-43742 Th17 DifferentiationIL-17A SecretionIC50 = 57 nM>1000-fold>1000-fold[10]

Key Observations:

  • This compound demonstrates high potency in inhibiting both the RORγt ligand-binding domain and Th17 cell differentiation, with pIC50 values of 8.4 and greater than 8.2, respectively[1].

  • TAK-828F exhibits exceptional potency and selectivity, with a binding IC50 of 1.9 nM for RORγt and over 5000-fold selectivity against the closely related RORα and RORβ isoforms[4].

  • TMP778 is a potent RORγt inverse agonist with an IC50 of 7 nM in a FRET assay and demonstrates approximately 100-fold selectivity over RORα and RORβ in a reporter gene assay[2].

  • JNJ-61803534 is another potent and highly selective RORγt inverse agonist, with an IC50 of 9.6 nM in a reporter assay and high selectivity against other nuclear receptors[7][8][9].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the RORγt ligand-binding domain (LBD).

Objective: To determine the binding affinity (Ki) of an inhibitor to RORγt.

Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor RORγt LBD Protein Incubate Incubate Receptor, Radioligand, and Inhibitor Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., ³H-labeled compound) Radioligand->Incubate Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Detect Quantify Radioactivity (Scintillation Counting) Separate->Detect Analyze Calculate IC50 and Ki Detect->Analyze

Figure 1: Workflow for a Radioligand Binding Assay.

Protocol:

  • Preparation of Reagents:

    • Recombinant human RORγt Ligand Binding Domain (LBD) is purified.

    • A suitable radioligand (e.g., a tritiated known RORγt ligand) is prepared at a fixed concentration, typically near its Kd value.

    • A serial dilution of the test inhibitor (e.g., this compound) is prepared.

  • Incubation:

    • The RORγt LBD, radioligand, and varying concentrations of the test inhibitor are incubated together in a suitable buffer.

    • The incubation is carried out at a specific temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the protein-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Detection and Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The concentration of the test inhibitor that displaces 50% of the radioligand binding (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Förster Resonance Energy Transfer (FRET) Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt LBD and a coactivator peptide.

Objective: To assess the functional activity of an inhibitor in modulating RORγt-coactivator interaction.

Workflow:

cluster_components Assay Components cluster_reaction Reaction cluster_measurement Measurement & Analysis RORgt RORγt LBD (Donor Fluorophore) Mix Mix Components in Assay Plate RORgt->Mix Coactivator Coactivator Peptide (Acceptor Fluorophore) Coactivator->Mix Inhibitor Test Inhibitor Inhibitor->Mix Incubate Incubate to Allow Interaction Mix->Incubate Read Read FRET Signal Incubate->Read Analyze Calculate IC50 Read->Analyze

Figure 2: Workflow for a FRET-based Coactivator Recruitment Assay.

Protocol:

  • Preparation of Reagents:

    • Recombinant RORγt LBD is labeled with a donor fluorophore (e.g., Terbium).

    • A peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC1/NCoA-1) is labeled with an acceptor fluorophore (e.g., Fluorescein).

    • A serial dilution of the test inhibitor is prepared.

  • Assay Procedure:

    • The labeled RORγt LBD, labeled coactivator peptide, and varying concentrations of the test inhibitor are added to a microplate.

    • The plate is incubated at room temperature to allow for protein-protein interaction.

  • FRET Signal Measurement:

    • The plate is read in a time-resolved FRET-compatible plate reader. The donor fluorophore is excited, and the emission from both the donor and acceptor fluorophores is measured.

    • The FRET ratio (acceptor emission / donor emission) is calculated. A decrease in the FRET ratio indicates disruption of the RORγt-coactivator interaction.

  • Data Analysis:

    • The IC50 value, the concentration of inhibitor that causes a 50% reduction in the FRET signal, is determined from a dose-response curve.

Th17 Cell Differentiation Assay

This cell-based assay evaluates the ability of a compound to inhibit the differentiation of naive T cells into IL-17-producing Th17 cells.

Objective: To determine the cellular potency of an inhibitor in a physiologically relevant context.

Workflow:

cluster_isolation Cell Isolation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate Isolate Naive CD4+ T cells Culture Culture with Th17 polarizing cytokines (e.g., IL-6, TGF-β) Isolate->Culture Treat Treat with Test Inhibitor Culture->Treat Analyze Analyze IL-17 production (e.g., ELISA, Flow Cytometry) Treat->Analyze Calculate Calculate IC50 Analyze->Calculate

Figure 3: Workflow for a Th17 Cell Differentiation Assay.

Protocol:

  • Isolation of Naive CD4+ T cells:

    • Naive CD4+ T cells (CD4+CD62L+CD44loCD25-) are isolated from the spleens and lymph nodes of mice or from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation:

    • Isolated naive CD4+ T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to provide T cell receptor stimulation.

    • The culture medium is supplemented with a cocktail of Th17-polarizing cytokines, typically including TGF-β, IL-6, IL-1β, and IL-23. Anti-IFN-γ and anti-IL-4 antibodies are often included to block differentiation into other T helper lineages.

    • Cells are treated with a range of concentrations of the test inhibitor or vehicle control.

  • Analysis of Th17 Differentiation:

    • After a period of incubation (typically 3-5 days), the differentiation of Th17 cells is assessed.

    • ELISA: The concentration of IL-17A in the culture supernatant is quantified by enzyme-linked immunosorbent assay.

    • Intracellular Cytokine Staining and Flow Cytometry: Cells are re-stimulated for a short period with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against CD4 and IL-17A. The percentage of CD4+IL-17A+ cells is determined by flow cytometry.

  • Data Analysis:

    • The IC50 value for the inhibition of IL-17 production is calculated from the dose-response curve.

RORγt Signaling and Inhibition

The following diagram illustrates the central role of RORγt in the Th17 signaling pathway and the mechanism by which inhibitors like this compound exert their effects.

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nucleus Cytokines IL-6, TGF-β, IL-23 STAT3 STAT3 Cytokines->STAT3 Activate RORgt RORγt STAT3->RORgt Induce Expression DNA DNA (IL-17 Promoter) RORgt->DNA Bind Transcription IL-17 Transcription RORgt->Transcription Activate Coactivators Coactivators Coactivators->RORgt Recruit This compound This compound This compound->RORgt Inhibit

Figure 4: RORγt Signaling Pathway and Point of Inhibition.

This guide provides a framework for understanding and evaluating the specificity of this compound as a RORγt inhibitor. The provided data and protocols can serve as a valuable resource for researchers in the field of immunology and drug discovery.

References

GSK805: A Comparative Analysis of Cross-reactivity with ROR Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of GSK805 for the Retinoid-related Orphan Receptor gamma t (RORγt) over other ROR isoforms, supported by experimental data and detailed protocols.

This compound is a potent and orally bioavailable inverse agonist of the Retinoid-related Orphan Receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[1][2][3] Th17 cells are implicated in the pathogenesis of various autoimmune and inflammatory diseases, making RORγt a prime therapeutic target.[2] A critical aspect of the therapeutic potential of any RORγt inhibitor is its selectivity over the other isoforms, RORα and RORβ, which are involved in a variety of distinct physiological processes, including development, metabolism, and circadian rhythm.[4][5][6][7] This guide provides a comprehensive comparison of this compound's cross-reactivity with RORα and RORβ, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound Cross-reactivity

The selectivity of this compound for RORγt over RORα and RORβ has been evaluated using various in vitro assays. The data consistently demonstrates a significant preference for RORγt.

IsoformAssay TypePotency (IC50)pIC50Selectivity vs. RORγtReference
RORγt FRET Assay3.98 nM8.4-[1][8]
RORα Luciferase Reporter Assay~1.24 µMNot Reported~312-fold[9]
RORβ Luciferase Reporter Assay~1.39 µMNot Reported~349-fold[9]

Note: The IC50 values for RORα and RORβ are based on data for a structurally similar compound, TMP778, identified in the same screening that led to this compound. The study states that the IC50 for RORα and RORβ was roughly 100-fold higher than for RORγt, suggesting a similar selectivity profile for this compound.[9]

Experimental Protocols

The determination of this compound's potency and selectivity against ROR isoforms relies on robust and specific experimental assays. Below are detailed methodologies for two key experiments commonly employed for this purpose.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt

This assay is designed to measure the ability of a compound to inhibit the interaction between the RORγt ligand-binding domain (LBD) and a cofactor peptide.

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged RORγt-LBD (donor fluorophore) and a fluorescein-labeled cofactor peptide (acceptor fluorophore). When the cofactor binds to the RORγt-LBD, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inverse agonist like this compound will disrupt this interaction, leading to a decrease in the FRET signal.[10]

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4).

    • Dilute GST-RORγt-LBD, Tb-labeled anti-GST antibody, and fluorescein-labeled cofactor peptide (e.g., a peptide derived from the steroid receptor coactivator 1, SRC1) in the reaction buffer to the desired concentrations.

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the reaction buffer.

  • Assay Procedure:

    • Add a fixed volume of the this compound dilution to the wells of a low-volume 384-well plate.

    • Add a mixture of GST-RORγt-LBD and Tb-labeled anti-GST antibody to each well and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antibody-protein binding.

    • Add the fluorescein-labeled cofactor peptide to initiate the binding reaction.

    • Incubate the plate for another period (e.g., 60 minutes) at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

    • Calculate the ratio of the acceptor to donor fluorescence.

    • Plot the fluorescence ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GAL4 Luciferase Reporter Assay for ROR Isoform Activity

This cell-based assay measures the ability of a compound to modulate the transcriptional activity of a specific ROR isoform.

Principle: The assay utilizes a chimeric receptor consisting of the DNA-binding domain (DBD) of the yeast transcription factor GAL4 fused to the ligand-binding domain (LBD) of a ROR isoform (RORα, RORβ, or RORγt). This construct is co-transfected into host cells with a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS). If the ROR-LBD is constitutively active, it will drive the expression of luciferase. An inverse agonist like this compound will bind to the ROR-LBD and inhibit this transcription, leading to a decrease in luciferase activity.[11]

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with two plasmids: one expressing the GAL4-ROR-LBD fusion protein (for the specific isoform being tested) and a second reporter plasmid containing the GAL4 UAS-luciferase construct. A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included for normalization.

  • Compound Treatment:

    • After transfection, plate the cells into a 96-well plate.

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Add the diluted this compound to the cells and incubate for a specified period (e.g., 24 hours).

  • Luciferase Activity Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.

    • If a control reporter was used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the control reporter activity (if applicable) to account for variations in transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams have been generated using Graphviz.

ROR_Signaling_Pathways cluster_RORg RORγt Signaling cluster_RORa RORα Signaling cluster_RORb RORβ Signaling RORg RORγt Th17 Th17 Cell Differentiation RORg->Th17 IL17 IL-17 Production Th17->IL17 Autoimmunity Autoimmunity/ Inflammation IL17->Autoimmunity RORa RORα Metabolism Lipid/Glucose Metabolism RORa->Metabolism Circadian Circadian Rhythm RORa->Circadian Inflammation_a Inflammation (Pro- and Anti-) RORa->Inflammation_a RORb RORβ Development Neuronal Development RORb->Development Circadian_b Circadian Rhythm RORb->Circadian_b Bone Bone Formation RORb->Bone This compound This compound This compound->RORg Inhibits

Figure 1: Simplified overview of ROR isoform signaling pathways.

Cross_Reactivity_Workflow cluster_workflow Experimental Workflow for Assessing Cross-reactivity start Start: Compound of Interest (this compound) primary_assay Primary Assay: Potency on Target Isoform (RORγt) e.g., TR-FRET Assay start->primary_assay secondary_assays Secondary Assays: Potency on Off-Target Isoforms (RORα, RORβ) e.g., Luciferase Reporter Assays primary_assay->secondary_assays data_analysis Data Analysis: Calculate IC50 for each isoform secondary_assays->data_analysis selectivity_calc Calculate Selectivity Ratios: IC50(RORα)/IC50(RORγt) IC50(RORβ)/IC50(RORγt) data_analysis->selectivity_calc conclusion Conclusion: Determine Cross-reactivity Profile selectivity_calc->conclusion

References

A Comparative Analysis of RORγt Inhibitors: GSK805 and SHR168442

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for autoimmune diseases, the Retinoid-related orphan receptor gamma t (RORγt) has emerged as a critical target. As a master regulator of T helper 17 (Th17) cell differentiation and the production of the pro-inflammatory cytokine Interleukin-17 (IL-17), its inhibition presents a promising strategy for conditions like psoriasis, rheumatoid arthritis, and inflammatory bowel disease. This guide provides a detailed comparative analysis of two notable RORγt inhibitors: GSK805, an orally available compound, and SHR168442, a topically administered agent developed through structural modification of this compound.[1][2][3]

Overview and Mechanism of Action

Both this compound and SHR168442 function as antagonists or inverse agonists of RORγt.[1][3][4] By binding to the ligand-binding domain of this nuclear receptor, they prevent the recruitment of coactivators necessary for the transcription of target genes, most notably IL17A.[3] This ultimately leads to a reduction in Th17 cell function and IL-17 secretion, thereby mitigating the inflammatory cascade central to many autoimmune pathologies.[1][2][4]

This compound is characterized as an orally active and central nervous system (CNS) penetrant RORγt inhibitor.[5] In contrast, SHR168442 was specifically designed for topical application with skin-restricted exposure to minimize systemic side effects, making it a targeted therapy for dermatological conditions like psoriasis.[1][2][6]

Comparative Efficacy and Potency

The following tables summarize the available quantitative data on the in vitro and in vivo activities of this compound and SHR168442.

Table 1: In Vitro Potency

CompoundAssaySpeciesIC50 / pIC50Reference
This compound RORγ InhibitionNot SpecifiedpIC50 = 8.4[5]
Th17 Cell DifferentiationNot SpecifiedpIC50 > 8.2[5]
IL-17 Production InhibitionMouseEffective at 0.5 µM[4]
SHR168442 RORγ ModulationNot SpecifiedIC50 = 0.035 µM[7]
IL-17 Gene TranscriptionNot SpecifiedIC50 = 15 nM[3][8]
IL-17 Secretion InhibitionHuman PBMCsIC50 = 20 nM[1][3][8]
IL-17 Secretion InhibitionMouse SplenocytesIC50 = 54 ± 12 nM[2]

Table 2: Preclinical In Vivo Efficacy

CompoundModelAdministrationDosageKey FindingsReference
This compound Experimental Autoimmune Encephalomyelitis (EAE) in miceOral10 mg/kg/dayAmeliorated disease severity, inhibited Th17 responses in the CNS.[4]
Intestinal Inflammation (Il10-/- mice)Oral10 mg/kg/dayReduced colonic inflammation and IL-17A+ Th17 cells.[9]
SHR168442 Imiquimod-induced psoriasis-like inflammation in miceTopical2%, 4%, 8% in VaselineDose-dependent reduction in scaling, erythema, and skin thickness.[1][8]
IL-23-induced psoriasis-like inflammation in miceTopical8% in VaselineSignificant reduction in clinical scores.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating RORγt inhibitors.

RORgt_Signaling_Pathway RORγt Signaling Pathway in Th17 Cells TGFb TGF-β NaiveT Naive CD4+ T Cell TGFb->NaiveT IL6 IL-6 IL6->NaiveT RORgt RORγt NaiveT->RORgt Differentiation STAT3 STAT3 NaiveT->STAT3 Th17 Th17 Cell RORgt->Th17 Differentiation STAT3->RORgt Activation IL17 IL-17 Th17->IL17 Production Inflammation Inflammation IL17->Inflammation This compound This compound / SHR168442 This compound->RORgt Inhibition

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental_Workflow In Vitro & In Vivo Evaluation of RORγt Inhibitors cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Biochemical Biochemical Assay (e.g., TR-FRET) Data Data Analysis (IC50, Efficacy) Biochemical->Data Cellular Cell-Based Assays (e.g., IL-17 Secretion) Cellular->Data Reporter Reporter Gene Assay Reporter->Data Psoriasis Psoriasis Model (IMQ or IL-23 induced) Psoriasis->Data EAE EAE Model EAE->Data Compound Test Compound (this compound or SHR168442) Compound->Biochemical Compound->Cellular Compound->Reporter Compound->Psoriasis Compound->EAE

Caption: General experimental workflow for RORγt inhibitor evaluation.

Detailed Experimental Protocols

LanthaScreen TR-FRET RORγ Coactivator Assay (for SHR168442): This assay quantifies the ability of a compound to disrupt the interaction between the RORγ ligand-binding domain (LBD) and a coactivator peptide. A terbium (Tb)-labeled anti-GST antibody binds to a GST-tagged RORγ LBD. A fluorescein-labeled coactivator peptide binds to the LBD, bringing the Tb and fluorescein into close proximity and generating a FRET signal. An antagonist, like SHR168442, binds to the LBD, causing a conformational change that reduces the affinity for the coactivator peptide, thus decreasing the FRET signal.[1][2][10]

IL-17 Secretion Assay from Human PBMCs (for SHR168442): Human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated under conditions that promote Th17 differentiation and IL-17 production. The cells are then treated with varying concentrations of the test compound (e.g., SHR168442). After a defined incubation period, the supernatant is collected, and the concentration of IL-17 is measured using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is calculated from the dose-response curve.[1][2]

Imiquimod (IMQ)-Induced Psoriasis-like Inflammation Model (for SHR168442): The shaved backs of mice (e.g., BALB/c) are treated daily with a 5% IMQ cream to induce a psoriasis-like skin inflammation, characterized by erythema, scaling, and thickening. The test compound, formulated for topical application (e.g., SHR168442 in Vaseline), is applied to the inflamed skin. Disease severity is scored daily. At the end of the study, skin samples can be collected for histological analysis and measurement of pro-inflammatory cytokines.[1][8]

Experimental Autoimmune Encephalomyelitis (EAE) Model (for this compound): EAE, a model for multiple sclerosis, is induced in mice (e.g., C57BL/6) by immunization with a myelin antigen such as MOG35-55 in Complete Freund's Adjuvant (CFA). The test compound (e.g., this compound) is administered orally on a daily basis starting from the day of immunization. Mice are monitored and scored daily for clinical signs of EAE. At the end of the study, CNS-infiltrating immune cells can be isolated and analyzed for Th17 cell populations and cytokine production.[4]

Conclusion

This compound and SHR168442 are both potent inhibitors of the RORγt pathway, demonstrating efficacy in preclinical models of autoimmune disease. The key difference lies in their intended therapeutic application and route of administration. This compound, with its oral bioavailability and CNS penetration, holds potential for systemic autoimmune diseases. In contrast, SHR168442 represents a targeted approach for inflammatory skin conditions like psoriasis, with its design focused on maximizing local efficacy in the skin while minimizing systemic exposure and potential side effects. The development of SHR168442 from the this compound scaffold highlights a strategic evolution in drug design, tailoring a molecule's properties to a specific clinical need. Further clinical evaluation will be crucial to determine the therapeutic utility of these RORγt inhibitors in their respective indications.

References

A Comparative Guide to the In Vitro Potency of GSK805 and Ursolic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of GSK805, a selective Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitor, and Ursolic acid, a naturally occurring pentacyclic triterpenoid with broad biological activity. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their potential therapeutic applications.

Quantitative Potency Comparison

The in vitro potency of this compound and Ursolic acid has been evaluated in various assays. This compound demonstrates high potency against its specific target, RORγt, with inhibitory concentrations in the nanomolar range. Ursolic acid exhibits a broader range of activity against different cancer cell lines, with potencies typically observed in the micromolar range. A summary of their comparative in vitro potency is presented below.

CompoundTarget/AssayCell LineIC50pIC50
This compound RORγtBiochemical Assay~4 nM8.4[1][2]
Th17 Cell DifferentiationPrimary CD4+ T cells0.5 µM-[1][2]
Ursolic acid Cell Viability (MTT Assay)PC-3 (Prostate Cancer)32.6 µM-[3]
Cell Viability (MTT Assay)LNCaP (Prostate Cancer)15.7 µM-[3]

Note: The IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4] pIC50 is the negative logarithm of the IC50 value, providing a logarithmic scale for potency comparison.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

RORγt Biochemical Inhibition Assay (FRET-based)

This protocol describes a representative Fluorescence Resonance Energy Transfer (FRET) assay to determine the biochemical potency of inhibitors against the RORγt ligand-binding domain.

Objective: To quantify the IC50 value of a test compound (e.g., this compound) by measuring its ability to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a cofactor peptide.[5]

Materials:

  • Recombinant RORγt-LBD

  • Biotinylated coactivator peptide (e.g., SRC1)

  • Europium-labeled anti-tag antibody (e.g., anti-GST)

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Test compound (this compound) and DMSO for dilution

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the RORγt-LBD and the biotinylated coactivator peptide to the wells of the microplate.

  • Add the diluted test compound to the wells.

  • Incubate the plate at room temperature to allow for binding.

  • Add the Europium-labeled antibody and SA-APC to the wells.

  • Incubate the plate in the dark to allow for the FRET reaction to occur.

  • Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the cytotoxic effects of a compound on cancer cell lines.[3][6][7][8]

Objective: To determine the IC50 value of a test compound (e.g., Ursolic acid) by measuring its effect on the metabolic activity of cultured cells.[3]

Materials:

  • Adherent cancer cells (e.g., PC-3 prostate cancer cells)

  • Complete cell culture medium

  • Test compound (Ursolic acid) and DMSO for dilution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[7]

  • Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and Ursolic acid are visualized in the following diagrams, illustrating their impact on key cellular signaling pathways.

GSK805_Pathway This compound This compound RORgt RORγt This compound->RORgt Inhibition Th17_Diff Th17 Cell Differentiation RORgt->Th17_Diff IL17 IL-17 Production Th17_Diff->IL17 Inflammation Inflammation IL17->Inflammation

Figure 1. this compound inhibits RORγt, a key regulator of Th17 cell differentiation and IL-17 production.

Ursolic_Acid_Pathway UA Ursolic Acid PI3K PI3K UA->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition Apoptosis Apoptosis mTOR->Apoptosis Activation

Figure 2. Ursolic acid inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and induced apoptosis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the IC50 of a compound using a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., PC-3 cells) Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution (e.g., Ursolic Acid) Treatment 4. Compound Treatment (Incubate 48h) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent (Incubate 4h) Treatment->MTT_Addition Solubilization 6. Solubilize Formazan (Add DMSO) MTT_Addition->Solubilization Read_Absorbance 7. Read Absorbance (570 nm) Solubilization->Read_Absorbance IC50_Calc 8. Calculate IC50 Read_Absorbance->IC50_Calc

Figure 3. A generalized workflow for determining the IC50 value of a compound using the MTT cell viability assay.

References

Head-to-Head Comparison: GSK805 and SR2211 in RORγt Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Development

In the landscape of therapeutic development for autoimmune diseases, the Retinoid-related Orphan Receptor gamma t (RORγt) has emerged as a critical target. As the master transcriptional regulator of T helper 17 (Th17) cells, its inhibition offers a promising strategy to mitigate the inflammatory processes underlying conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This guide provides a detailed head-to-head comparison of two prominent RORγt inhibitors: GSK805 and SR2211. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed methodologies.

At a Glance: Key Differences and Mechanisms of Action

This compound is an orally active and CNS penetrant RORγt inhibitor.[1] It functions by inhibiting the transcriptional activity of RORγt, thereby suppressing the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17.[1][2] this compound was identified through a Fluorescence Resonance Energy Transfer (FRET)-based assay that screened for compounds disrupting the interaction between the RORγt ligand-binding domain and the cofactor peptide SRC1.[1][2]

SR2211, on the other hand, is characterized as a potent and selective RORγ inverse agonist.[3] It binds directly to the ligand-binding domain of RORγ, leading to the suppression of the receptor's constitutive activity.[3] This inverse agonism effectively blocks the transcriptional activity of RORγ, resulting in the inhibition of IL-17 gene expression.[3][4] SR2211 has demonstrated selectivity for RORγ over other nuclear receptors like RORα and LXRα.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and SR2211. It is important to note that this data is compiled from various studies, and direct comparison should be approached with caution due to potential differences in experimental conditions.

Table 1: In Vitro Potency and Affinity

ParameterThis compoundSR2211Assay Type
pIC50 8.4 (RORγt)-FRET-based cofactor recruitment assay
>8.2 (Th17 differentiation)-Cellular assay
IC50 -~320 nMGal4-RORγ cotransfection assay[3]
Ki -105 nMRadioligand binding assay ([3H]T1317)[3]

Table 2: In Vivo Efficacy

CompoundAnimal ModelDosingKey Findings
This compound Experimental Autoimmune Encephalomyelitis (EAE) in mice10 mg/kg or 30 mg/kg, oral, dailyAmeliorated disease severity.[2]
SR2211 Not explicitly detailed in the provided search results-Protected mice from the development of EAE.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating RORγt inhibitors.

RORgt_Pathway TGFb TGF-β Naive_T_Cell Naïve CD4+ T Cell TGFb->Naive_T_Cell IL6 IL-6 IL6->Naive_T_Cell STAT3 STAT3 IL6->STAT3 activates RORgt RORγt Naive_T_Cell->RORgt Differentiation Th17_Cell Th17 Cell RORgt->Th17_Cell promotes STAT3->RORgt induces expression IL17 IL-17 Th17_Cell->IL17 produces Inflammation Inflammation IL17->Inflammation drives This compound This compound This compound->RORgt inhibits SR2211 SR2211 SR2211->RORgt inhibits (inverse agonist)

Caption: RORγt signaling pathway in Th17 cell differentiation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Compound_Screening Compound Screening (e.g., FRET, Radioligand Binding) Cell_Based_Assays Cell-Based Assays (e.g., Th17 Differentiation, Reporter Gene) Compound_Screening->Cell_Based_Assays Data_Analysis_invitro Data Analysis (IC50, Ki determination) Cell_Based_Assays->Data_Analysis_invitro Animal_Model Disease Model (e.g., EAE in mice) Data_Analysis_invitro->Animal_Model Lead Compound Selection Treatment Treatment with This compound or SR2211 Animal_Model->Treatment Clinical_Scoring Clinical Scoring and Histological Analysis Treatment->Clinical_Scoring Data_Analysis_invivo Data Analysis (Disease Severity) Clinical_Scoring->Data_Analysis_invivo

Caption: General experimental workflow for RORγt inhibitor evaluation.

Detailed Experimental Protocols

RORγt FRET-Based Cofactor Recruitment Assay (Representative Protocol for this compound Screening)

This protocol is a representative method for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to identify inhibitors of the RORγt-cofactor interaction.

  • Reagents and Materials:

    • Recombinant human RORγt Ligand Binding Domain (LBD) with a purification tag (e.g., His-tag).

    • Biotinylated coactivator peptide (e.g., SRC1-derived peptide).

    • Europium-labeled anti-tag antibody (e.g., Anti-His-Europium).

    • Streptavidin-conjugated acceptor fluorophore (e.g., Streptavidin-APC).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 50 mM KCl, 1 mM EDTA, 0.1% BSA, 1 mM DTT.

    • Test compounds (this compound) and DMSO (vehicle control).

    • 384-well low-volume black plates.

    • TR-FRET-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Dispense 25 nL of each compound dilution or DMSO into the wells of the 384-well plate.

    • Add 15 µL of a solution containing RORγt-LBD and the Europium-labeled antibody in assay buffer to each well.

    • Incubate the plate for 15 minutes at room temperature to allow compound binding to the receptor.

    • Add 5 µL of a solution containing the biotinylated cofactor peptide and Streptavidin-APC in assay buffer to each well.

    • Incubate the plate overnight at 4°C.

    • Equilibrate the plate to room temperature before reading.

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the percent inhibition relative to DMSO controls. IC50 values are calculated using a four-parameter logistic dose-response curve.[5]

Radioligand Binding Assay (for SR2211 Affinity Determination)

This protocol describes a scintillation proximity assay (SPA) to determine the binding affinity of compounds to RORγ.

  • Reagents and Materials:

    • GST-tagged RORγ-LBD.

    • [3H] T1317 (radioligand).

    • Glutathione YSI SPA beads.

    • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 10% glycerol, 1 mM DTT, 0.01% BSA, and complete protease inhibitor cocktail.

    • Test compound (SR2211) and DMSO.

    • 96-well or 384-well plates.

    • Scintillation counter (e.g., TopCount).

  • Procedure:

    • Prepare serial dilutions of SR2211 in DMSO.

    • In each well, combine the assay buffer, GST-RORγ-LBD (1 µg), [3H] T1317 (5 nM), and varying concentrations of SR2211.

    • Add Glutathione YSI SPA beads (0.25 mg) to each well.

    • Gently mix the components and incubate for 20 hours at room temperature.

    • Measure the radioactivity in each well using a scintillation counter.

    • The amount of bound radioligand is determined, and the data are analyzed using software like GraphPad Prism to calculate the IC50 and subsequently the Ki value.[3]

In Vitro Th17 Cell Differentiation Assay

This protocol outlines the differentiation of naïve CD4+ T cells into Th17 cells to assess the inhibitory effects of this compound and SR2211.

  • Reagents and Materials:

    • Naïve CD4+ T cells isolated from mouse spleen and lymph nodes.

    • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.

    • Plate-bound anti-CD3 (10 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.

    • Th17 polarizing cytokines: TGF-β (1 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

    • This compound, SR2211, and DMSO.

    • Cell stimulation cocktail (PMA, ionomycin, and a protein transport inhibitor like Brefeldin A).

    • Antibodies for intracellular cytokine staining (anti-IL-17A, anti-IFN-γ).

    • Flow cytometer.

  • Procedure:

    • Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells with PBS before use.

    • Plate naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the anti-CD3 coated plate.

    • Add soluble anti-CD28 antibody and the Th17 polarizing cytokines to the cell culture.

    • Add the desired concentrations of this compound, SR2211, or DMSO (vehicle control) to the wells.

    • Culture the cells for 4 days at 37°C and 5% CO2.

    • On day 4, restimulate the cells for 4-5 hours with the cell stimulation cocktail.

    • Perform intracellular cytokine staining for IL-17A and IFN-γ according to the manufacturer's protocol.

    • Analyze the percentage of IL-17A and IFN-γ producing cells by flow cytometry.

Conclusion

Both this compound and SR2211 are potent modulators of RORγt, a key therapeutic target in autoimmune and inflammatory diseases. This compound acts as a RORγt inhibitor, while SR2211 functions as an inverse agonist. Both compounds effectively suppress Th17 cell differentiation and the production of the pro-inflammatory cytokine IL-17.

The choice between these two compounds for research or therapeutic development may depend on specific requirements such as the desired pharmacological profile (inhibitor vs. inverse agonist), pharmacokinetic properties (e.g., oral bioavailability and CNS penetration of this compound), and the specific cellular context being investigated. The provided data and protocols offer a foundational resource for researchers to design and execute comparative studies, ultimately contributing to the development of novel therapies for Th17-mediated diseases. It is crucial to acknowledge that a definitive head-to-head comparison would require testing both compounds within the same experimental systems and assays.

References

Validating the Mechanism of GSK805 Through Genetic Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of GSK805, a potent and orally bioavailable inhibitor of the Retinoic acid receptor-related orphan receptor gamma t (RORγt).[1][2] The primary objective is to validate the on-target mechanism of this compound by comparing its pharmacological effects to the phenotype observed in RORγt genetic knockout models. RORγt is the master transcription factor responsible for the differentiation of pro-inflammatory T helper 17 (Th17) cells, making it a critical therapeutic target for a range of autoimmune and inflammatory diseases.[3][4]

We will compare the effects of this compound with other known RORγt inhibitors and present supporting experimental data from in vitro and in vivo studies. This guide is intended to provide researchers with a clear framework for validating the mechanism of action for compounds targeting the Th17/RORγt signaling axis.

The RORγt Signaling Pathway and Point of Inhibition

RORγt is a nuclear receptor that, upon activation by various upstream signals (including cytokines like IL-6 and IL-23), binds to specific DNA sequences to drive the expression of genes essential for Th17 cell differentiation and function.[5] These genes include those encoding for hallmark cytokines such as IL-17A, IL-17F, and IL-22.[3][4] this compound acts as an inverse agonist, binding to the ligand-binding domain of RORγt and repressing its transcriptional activity.[3] This mechanism effectively phenocopies the genetic deletion of RORγt, leading to a blockade of Th17 cell development and cytokine production.

RORgt_Pathway RORγt-Mediated Th17 Differentiation Pathway cluster_upstream Upstream Signaling cluster_cell Naive CD4+ T Cell cluster_nucleus Nucleus cluster_downstream Downstream Effects IL-6 IL-6 STAT3 STAT3 IL-6->STAT3 activate TGF-β TGF-β TGF-β->STAT3 activate IL-23 IL-23 IL-23->STAT3 activate RORgt RORγt STAT3->RORgt induces expression RORgt_DNA RORγt binds to DNA RORgt->RORgt_DNA Th17_Diff Th17 Differentiation RORgt_DNA->Th17_Diff drives IL-17A IL-17A Th17_Diff->IL-17A produces IL-17F IL-17F Th17_Diff->IL-17F produces IL-22 IL-22 Th17_Diff->IL-22 produces This compound This compound (Inverse Agonist) This compound->RORgt inhibits Knockout RORγt Knockout (Genetic Deletion) Knockout->RORgt ablates

Caption: RORγt signaling pathway in Th17 cell differentiation and points of intervention.

Comparative Data: Pharmacological Inhibition vs. Genetic Knockout

The core principle of validating a drug's mechanism of action is to demonstrate that its effects are absent in a system lacking its specific target. The following tables summarize quantitative data comparing the effects of this compound and other RORγt inhibitors to RORγt-deficient (knockout) models.

Table 1: In Vitro Inhibition of Th17 Cell Differentiation & Function
Condition / CompoundTargetConcentrationKey OutcomeResultCitation
Wild-Type (WT) Cells
DMSO (Vehicle Control)RORγt-IL-17 ProductionBaseline[3]
This compoundRORγt0.5 µMIL-17 ProductionStrong Inhibition[1][3]
TMP778RORγt2.5 µMIL-17 ProductionStrong Inhibition[3]
RORγt Knockout (KO) Cells
UntreatedRORγt-IL-17 ProductionAbolished[3]
This compoundRORγt0.5 µMIL-17 ProductionNo significant effect (already abolished)[3]

Summary: this compound potently suppresses IL-17 production in wild-type T cells undergoing Th17 differentiation.[3] This effect phenocopies the complete lack of IL-17 production observed in RORγt knockout cells, providing strong evidence that this compound's primary mechanism is the inhibition of RORγt.

Table 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
Treatment GroupTargetDosageKey OutcomeResultCitation
Wild-Type (WT) Mice
Vehicle ControlRORγt-EAE Clinical ScoreSevere Disease[3]
This compoundRORγt10 mg/kg (p.o.)EAE Clinical ScoreAmeliorated Disease[3]
This compoundRORγt30 mg/kg (p.o.)CNS IL-17+ CellsReduced Infiltration[3]
RORγt Knockout (KO) Mice
UntreatedRORγt-EAE Clinical ScoreResistant to Disease[6]

Summary: Oral administration of this compound significantly ameliorates the severity of EAE in mice, a model driven by Th17 cells.[3] This therapeutic effect mirrors the disease resistance seen in RORγt knockout mice, further validating that the in vivo efficacy of this compound is achieved through the inhibition of the RORγt pathway.

Experimental Workflow and Protocols

Validating a compound's mechanism requires a systematic approach. The workflow below outlines the key steps, followed by detailed protocols for the cornerstone assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_culture Cell Culture & Treatment cluster_analysis Analysis WT_Cells Isolate Naive CD4+ T Cells (Wild-Type) Th17_Culture Culture under Th17-polarizing conditions (TGF-β, IL-6) WT_Cells->Th17_Culture KO_Cells Isolate Naive CD4+ T Cells (RORγt-KO) KO_Cells->Th17_Culture Treatment Treat with: - DMSO (Vehicle) - this compound - Comparator (e.g., TMP778) Th17_Culture->Treatment FACS Intracellular Cytokine Staining (Flow Cytometry) Treatment->FACS Gene_Expression Gene Expression Analysis (ChIP-Seq / RNA-Seq) Treatment->Gene_Expression Result Compare IL-17 Production (WT vs. KO vs. Treatment) FACS->Result Gene_Expression->Result

Caption: Workflow for in vitro validation of RORγt inhibitors.

Protocol 1: In Vitro Th17 Cell Differentiation
  • Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens and lymph nodes of wild-type C57BL/6 mice and RORγt-deficient mice using magnetic-activated cell sorting (MACS).

  • Plate Coating: Coat 96-well plates with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in PBS overnight at 4°C.

  • Cell Culture: Seed naïve CD4+ T cells at a density of 1x10^5 cells/well. Culture in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.

  • Polarization: Add Th17-polarizing cytokines: TGF-β (2 ng/mL), IL-6 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

  • Compound Treatment: Add this compound (e.g., 0.5 µM), comparator compounds, or DMSO vehicle control at the time of cell seeding.

  • Incubation: Culture the cells for 3-4 days at 37°C and 5% CO2.

Protocol 2: Intracellular Cytokine Staining for IL-17A
  • Restimulation: On day 4 of culture, restimulate the cells for 4-5 hours with PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Surface Staining: Harvest cells and stain for surface markers (e.g., CD4) in FACS buffer (PBS with 2% FBS).

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization buffer kit according to the manufacturer's instructions.

  • Intracellular Staining: Stain the permeabilized cells with a fluorochrome-conjugated anti-IL-17A antibody.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD4+IL-17A+ cells using appropriate software.

Conclusion

References

GSK805: A Comparative Performance Analysis Against Industry-Standard RORγt Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of GSK805, a potent and orally bioavailable RORγt inhibitor, against other key industry-standard small molecule inhibitors targeting the retinoic acid receptor-related orphan receptor gamma t (RORγt). RORγt is a critical transcription factor in the differentiation and function of T helper 17 (Th17) cells, which are pivotal in the pathogenesis of various autoimmune and inflammatory diseases. This document summarizes key performance data, details the experimental protocols used for these evaluations, and visualizes the underlying biological pathways and experimental workflows.

Performance Benchmark: this compound vs. Key RORγt Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other notable small molecule RORγt inhibitors that have been evaluated in clinical trials or are widely used as research benchmarks. The data is compiled from various publicly available sources and presented to facilitate a direct comparison of their inhibitory activities in biochemical and cell-based assays.

Compound NameAssay TypeTarget/EndpointIC50 / pIC50 / EC50 / Ki
This compound RORγ FRET Assay RORγt pIC50: 8.4 [1][2][3]
Th17 Cell Assay IL-17/IFN-γ Production pIC50: >8.2 (~500 nM) [2]
TMP778RORγt FRET AssayRORγtIC50: 5 nM / 7 nM[4][5]
RORγ Luciferase Reporter AssayRORγt TransactivationIC50: 17 nM[4]
Th17 Cell AssayIL-17 ProductionIC50: 30 nM[5]
VTP-43742 (Vimirogant)RORγt InhibitionRORγtKi: 3.5 nM; IC50: 17 nM[6][7]
Mouse SplenocytesIL-17A SecretionIC50: 57 nM[6][7]
Human PBMCsIL-17A SecretionIC50: 18 nM[6][7]
Human Whole BloodIL-17A SecretionIC50: 192 nM[6][7]
GSK2981278RORγ Transactivation AssayRORγIC50: 17 nM[8]
Th17 Skewing ConditionsIL-17A & IL-22 SecretionIC50: 3.2 nM[8][9][10]
BMS-986251RORγt GAL4 Reporter AssayRORγt TransactivationEC50: 12 nM[11][12][13]
Human Whole Blood AssayIL-17 InhibitionEC50: 24 nM[11][12]
BI 730357Human Whole Blood AssayIL-17 InhibitionIC50: 140 nM[14]
Human PBMCsIL-22 ProductionIC50: 43 nM[14]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the methods for evaluation, the following diagrams have been generated using Graphviz.

RORyt_Signaling_Pathway IL-23 IL-23 IL-23R IL-23R IL-23->IL-23R IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R TGF-beta TGF-beta TGF-betaR TGF-betaR TGF-beta->TGF-betaR pSTAT3 pSTAT3 IL-23R->pSTAT3 Activation STAT3 STAT3 IL-6R->STAT3 TGF-betaR->STAT3 STAT3->pSTAT3 RORgt_gene RORγt Gene pSTAT3->RORgt_gene Transcription RORgt_protein RORγt RORgt_gene->RORgt_protein Translation IL-17_gene IL-17 Gene RORgt_protein->IL-17_gene Activation IL-23R_gene IL-23R Gene RORgt_protein->IL-23R_gene Activation Pro-inflammatory_Cytokines Pro-inflammatory Cytokines (IL-17A, IL-17F) IL-17_gene->Pro-inflammatory_Cytokines Expression & Secretion This compound This compound This compound->RORgt_protein

Caption: RORγt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow In Vitro Inhibition of IL-17 Production Workflow Isolate_PBMCs 1. Isolate PBMCs (Peripheral Blood Mononuclear Cells) Culture_Cells 2. Culture naive CD4+ T cells under Th17 polarizing conditions Isolate_PBMCs->Culture_Cells Add_Inhibitors 3. Add this compound or other test compounds Culture_Cells->Add_Inhibitors Stimulate_Cells 4. Restimulate cells (e.g., with PMA/Ionomycin) Add_Inhibitors->Stimulate_Cells Protein_Transport_Inhibitor 5. Add Protein Transport Inhibitor (e.g., Brefeldin A) Stimulate_Cells->Protein_Transport_Inhibitor Surface_Stain 6. Surface Stain for CD4 Protein_Transport_Inhibitor->Surface_Stain Fix_Perm 7. Fix and Permeabilize Cells Surface_Stain->Fix_Perm Intracellular_Stain 8. Intracellularly Stain for IL-17A Fix_Perm->Intracellular_Stain Flow_Cytometry 9. Analyze by Flow Cytometry Intracellular_Stain->Flow_Cytometry Data_Analysis 10. Quantify % of IL-17A+ CD4+ T cells Flow_Cytometry->Data_Analysis

Caption: Workflow for assessing RORγt inhibitor activity on IL-17 production.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for RORγt Inhibition

This biochemical assay quantifies the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a coactivator peptide.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-cryptate labeled anti-GST antibody) to an acceptor fluorophore (e.g., fluorescein-labeled coactivator peptide) when they are in close proximity. This occurs when the coactivator peptide binds to the GST-tagged RORγt-LBD. An inhibitor that displaces the coactivator peptide will disrupt FRET, leading to a decrease in the acceptor signal.

Materials:

  • GST-tagged human RORγt-LBD

  • Terbium-labeled anti-GST antibody (Donor)

  • Fluorescein-labeled coactivator peptide (e.g., SRC1-4) (Acceptor)

  • This compound and other test compounds

  • Assay buffer (e.g., 50 mM HEPES, 50 mM NaCl, 1 mM DTT, 0.01% BSA, pH 7.4)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in DMSO, and then dilute further in assay buffer.

  • Add the diluted compounds to the assay plate.

  • Prepare a mixture of GST-RORγt-LBD and the Terbium-labeled anti-GST antibody in assay buffer and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Add the RORγt/antibody mixture to the wells containing the compounds.

  • Add the fluorescein-labeled coactivator peptide to all wells to initiate the binding reaction.

  • Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature, protected from light.

  • Measure the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) using a TR-FRET plate reader with a time-delay setting.

  • Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the results against the compound concentration to determine the IC50 value.

Intracellular Cytokine Staining for IL-17A Production in Human PBMCs

This cell-based assay measures the functional effect of RORγt inhibitors on the production of IL-17A by primary human T cells.

Principle: Naive CD4+ T cells are differentiated into Th17 cells in the presence of specific cytokines. The effect of RORγt inhibitors on this differentiation and subsequent IL-17A production is quantified by flow cytometry. A protein transport inhibitor is used to trap the cytokines inside the cells, allowing for their detection by intracellular staining with a fluorescently labeled anti-IL-17A antibody.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Naive CD4+ T cell isolation kit

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Th17 polarizing cytokines (e.g., anti-CD3/anti-CD28 antibodies, IL-6, TGF-β, IL-23, anti-IL-4, anti-IFN-γ)

  • This compound and other test compounds

  • Cell stimulation reagents (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies: anti-human CD4, anti-human IL-17A

  • Fixation/Permeabilization buffer

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Isolate naive CD4+ T cells from PBMCs using a magnetic-activated cell sorting (MACS) kit.

  • Culture the naive CD4+ T cells in plates pre-coated with anti-CD3 and anti-CD28 antibodies in the presence of Th17 polarizing cytokines.

  • Add serial dilutions of this compound or other test compounds to the cultures at the time of cell plating.

  • Incubate the cells for 4-5 days at 37°C in a 5% CO2 incubator.

  • On the final day of culture, restimulate the cells for 4-6 hours with PMA and Ionomycin in the presence of a protein transport inhibitor.

  • Harvest the cells and stain with a fixable viability dye to exclude dead cells from the analysis.

  • Stain for the surface marker CD4.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular IL-17A with a fluorochrome-conjugated anti-IL-17A antibody.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on live, CD4+ T cells and quantifying the percentage of IL-17A-producing cells in the presence and absence of the inhibitors to determine their IC50 values.

References

Safety Operating Guide

Proper Disposal of GSK805: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for the Disposal of the RORγt Inhibitor GSK805

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a potent and orally bioavailable RORγt inhibitor used in immunity research.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound. One available SDS classifies this compound as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. However, another source describes it as a non-hazardous material. Given this conflicting information, a cautious approach is strongly recommended. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

Disposal Procedures for this compound

The appropriate disposal method for this compound depends on its physical state (solid powder or dissolved in a solvent) and the quantity to be discarded.

Part 1: Disposal of Solid this compound Powder

For small quantities of solid this compound, the following procedure should be followed:

  • Consult Institutional Guidelines : Before proceeding, verify your institution's policy on the disposal of non-hazardous or minimally hazardous solid chemical waste.

  • Secure Packaging : Carefully sweep the solid this compound into a suitable, clearly labeled container with a secure lid. If dealing with a spill, a wet cloth can be used to collect the material, which should then be placed in the container.

  • Labeling : Clearly label the container as "this compound Waste" and include any other information required by your institution's waste management program.

  • Transfer for Disposal : Transport the sealed container to your laboratory's designated chemical waste collection area. Do not dispose of it in the regular trash unless explicitly permitted by your environmental health and safety (EHS) department.

Part 2: Disposal of this compound Dissolved in DMSO

This compound is frequently dissolved in dimethyl sulfoxide (DMSO) for experimental use. The disposal of this solution requires special attention due to the properties of DMSO.

  • Collection of Waste : Collect all waste solutions of this compound in DMSO in a designated, leak-proof, and compatible waste container. Also, collect any labware that has come into contact with the solution, such as pipette tips and vials, in a separate, clearly labeled solid waste container.

  • Labeling : Label the waste container with "Hazardous Waste: this compound in DMSO" and list the approximate concentrations and volumes.

  • Incineration : The recommended disposal method for organic solvents like DMSO is incineration in a chemical incinerator equipped with an afterburner and scrubber.

  • Arrange for Pickup : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

  • Small, Diluted Quantities : Some institutional guidelines may permit the disposal of very small volumes of diluted DMSO down the drain with copious amounts of water. However, this should only be done after confirming that it is an accepted practice at your facility.

Quantitative Data

No specific quantitative data regarding disposal parameters, such as concentration limits for drain disposal or specific pH ranges for neutralization, were found in the available documentation for this compound. Researchers must adhere to the general guidelines provided by their institution's EHS department for chemical waste.

Experimental Protocols

No specific experimental protocols for the neutralization or deactivation of this compound before disposal were found in the reviewed literature. The primary disposal method relies on segregation and appropriate waste stream management (incineration for solvent-based solutions and secure landfill for solids, as determined by institutional policy).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

GSK805_Disposal_Workflow start Start: this compound Waste check_state Is the waste solid this compound or a solution in DMSO? start->check_state solid_waste Solid this compound Waste check_state->solid_waste Solid dmso_solution This compound in DMSO Solution check_state->dmso_solution DMSO Solution consult_solid Consult Institutional Policy for Solid Chemical Waste solid_waste->consult_solid collect_dmso Collect solution and contaminated labware in separate, labeled hazardous waste containers dmso_solution->collect_dmso package_solid Securely package and label the solid waste consult_solid->package_solid transfer_solid Transfer to designated chemical waste area package_solid->transfer_solid end End: Proper Disposal transfer_solid->end incinerate_dmso Arrange for disposal via chemical incineration through EHS collect_dmso->incinerate_dmso incinerate_dmso->end

Caption: Decision workflow for the proper disposal of this compound waste.

Navigating the Safe Handling of GSK805: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like GSK805. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, this document aims to be the preferred resource for laboratory safety and the chemical handling of this compound.

This compound is a potent and orally bioavailable inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt).[1] It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Adherence to strict safety protocols is therefore critical.

Essential Safety Information at a Glance

For quick reference, the following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₁₈Cl₂F₃NO₄S
Molecular Weight 532.36 g/mol [2]
CAS Number 1426802-50-7[2]

Table 2: Solubility of this compound

SolventSolubility
DMSO ≥ 100 mg/mL (≥ 187.84 mM)[3][4]
DMF ~3 mg/mL[1]

Table 3: Storage Conditions for this compound

FormStorage TemperatureDuration
Powder -20°C3 years[3]
In solvent -80°C1 year[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment.

Table 4: Recommended Personal Protective Equipment for Handling this compound

Body PartEquipmentSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves. Always use two pairs.
Eyes Safety gogglesSnug-fitting, with side shields to protect against splashes.[2]
Respiratory RespiratorAn N95 or higher-rated respirator is recommended for handling the powder form.[2]
Body Laboratory coatA disposable, back-fastening gown made of a low-permeability fabric is ideal.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound minimizes the risk of exposure and contamination.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport: Use a secondary container when transporting the chemical to the designated storage area.

  • Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2] Recommended storage for the powder is at -20°C.[5]

Preparation of Stock Solutions
  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a glove box, to avoid inhalation of the powder.

  • Weighing: Use a calibrated analytical balance within the containment area.

  • Dissolving: Add the solvent to the solid slowly to avoid splashing. As this compound is highly soluble in DMSO, this is the recommended solvent for creating stock solutions.[3][4]

  • Labeling: Clearly label the stock solution with the compound name, concentration, date of preparation, and solvent used.

  • Storage of Solutions: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.[5]

Use in Experiments
  • Personal Protective Equipment: Always wear the recommended PPE as outlined in Table 4.

  • Ventilation: Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contamination: Use dedicated equipment (pipettes, tubes, etc.) for handling this compound to prevent cross-contamination.

Spill Management
  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an absorbent material to contain the liquid. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Cleaning: Decontaminate the area with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan
  • Waste Collection: Collect all waste materials containing this compound (e.g., pipette tips, tubes, excess solutions, contaminated PPE) in a designated, clearly labeled hazardous waste container.

  • Disposal Regulations: Dispose of the hazardous waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Experimental Protocol: In Vitro Th17 Cell Differentiation Assay

This compound has been shown to inhibit the differentiation of naive CD4+ T cells into T helper 17 (Th17) cells.[1] The following is a general protocol for an in vitro Th17 cell differentiation assay.

  • Cell Isolation: Isolate naive CD4+ T cells from a relevant biological source.

  • Cell Culture: Culture the naive CD4+ T cells under Th17 polarizing conditions, which typically include anti-CD3 and anti-CD28 antibodies, along with cytokines such as IL-6 and TGF-β.

  • Treatment: Treat the cells with varying concentrations of this compound (a typical effective concentration is 0.5 µM) or a vehicle control (DMSO).[1]

  • Incubation: Incubate the cells for a period of 3 to 5 days.

  • Analysis: Analyze the differentiation of Th17 cells by measuring the production of IL-17A, a key cytokine produced by Th17 cells, using techniques such as ELISA or flow cytometry.

Visualizing Workflows and Pathways

To further clarify procedures and mechanisms of action, the following diagrams are provided.

G cluster_receiving Receiving & Storage cluster_prep Solution Preparation (in Fume Hood) cluster_exp Experimentation cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Package receive->inspect store Store at -20°C inspect->store weigh Weigh Solid this compound store->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_sol Store at -80°C aliquot->store_sol exp_setup Set up Experiment store_sol->exp_setup treat Treat Cells exp_setup->treat analyze Analyze Results treat->analyze collect Collect Hazardous Waste analyze->collect dispose Dispose via EHS collect->dispose G cluster_pathway RORγt Signaling Pathway Inhibition cytokines Cytokines (e.g., IL-6, TGF-β) ror_gamma_t RORγt Activation cytokines->ror_gamma_t il17_transcription IL-17A Gene Transcription ror_gamma_t->il17_transcription il17_production IL-17A Production il17_transcription->il17_production This compound This compound This compound->inhibition

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK805
Reactant of Route 2
Reactant of Route 2
GSK805

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.